molecular formula Ca2Na2O9Si3 B12669648 Sodium calcium silicate CAS No. 13769-08-9

Sodium calcium silicate

Cat. No.: B12669648
CAS No.: 13769-08-9
M. Wt: 354.39 g/mol
InChI Key: DEPUMLCRMAUJIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium Calcium Silicate (Na₂CaSiO₄) is a synthetic bioceramic of significant interest in biomedical and materials science research. Its composition of Na₂O, CaO, and SiO₂ is analogous to that of bioactive glasses, making it a compelling subject for studies on bone tissue engineering. A key research value lies in its rapid bioactivity; scaffolds of this material have been shown to form a hydroxyapatite layer upon immersion in simulated body fluid within just five days, a notably faster rate than other calcium silicates or calcium magnesium silicates. This property, combined with its inherent biocompatibility, positions it as a prime candidate for developing novel bone graft substitutes and implant coatings . Beyond its direct bioactive applications, this compound serves as an effective platform for targeted drug delivery investigations. Research scaffolds loaded with model drugs like ciprofloxacin demonstrate controlled release profiles suitable for local antibiotic delivery to treat or prevent bone infections, with studies showing approximately 60% of the drug released over a 10-day period. The material's synthesis is typically achieved via rapid combustion techniques, which utilize an exothermic redox reaction between metal nitrates and an organic fuel like citric acid to produce a fine, phase-pure powder, subsequently calcined at high temperatures . The research applications of this compound also extend into environmental remediation. Functionalized nanostructures of this compound have been explored as efficient adsorbents for the removal of heavy metal ions, such as Cd(II) and Cu(II), from aqueous solutions. The adsorption mechanism primarily involves ion exchange and complexation processes, with studies reporting high adsorption capacities, making it a subject of interest for water treatment research . Furthermore, its role in fundamental materials chemistry is well-established. In cement science, silicate compounds are known to act as accelerators; for instance, sodium silicate reacts with calcium ions in cement slurry to form additional calcium silicate hydrate (C-S-H) phase nuclei, thereby hastening the setting process . This product is supplied as a high-purity, research-grade powder for use in laboratory investigations only. It is intended for scientific research and development purposes and is strictly labeled as "For Research Use Only." It is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

13769-08-9

Molecular Formula

Ca2Na2O9Si3

Molecular Weight

354.39 g/mol

IUPAC Name

dicalcium;disodium;dioxido(oxo)silane

InChI

InChI=1S/2Ca.2Na.3O3Si/c;;;;3*1-4(2)3/q2*+2;2*+1;3*-2

InChI Key

DEPUMLCRMAUJIS-UHFFFAOYSA-N

Canonical SMILES

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+].[Na+].[Ca+2].[Ca+2]

Origin of Product

United States

Ii. Synthesis Methodologies for Sodium Calcium Silicate and Analogous Phases

Aqueous Precipitation Techniques

Aqueous precipitation offers a versatile and often low-temperature route to synthesize sodium calcium silicate (B1173343) and related hydrated calcium silicate phases. These methods involve the reaction of soluble precursors in an aqueous medium to induce the precipitation of the desired product.

Double Decomposition Reactions Utilizing Calcium Salts and Sodium Silicate Solutions

A primary method for synthesizing calcium silicate hydrates is through a double decomposition reaction in an aqueous solution. researchgate.net This technique involves combining a soluble calcium salt with a sodium silicate solution, leading to the precipitation of hydrated calcium silicate. mdpi.com The fundamental reaction can be generalized as the interaction between Ca²⁺ ions from the calcium salt and silicate anions from the sodium silicate solution.

The use of sodium silicate as a precursor inherently introduces sodium ions into the system. These sodium ions can remain as by-products in the form of soluble salts (e.g., sodium nitrate (B79036), sodium chloride) or can be incorporated into the silicate structure, especially during subsequent thermal treatment, to form various sodium calcium silicate phases. mdpi.com For instance, the reaction between calcium nitrate and sodium silicate not only produces a calcium silicate hydrate (B1144303) but also sodium nitrate as a by-product. mdpi.com This method is valued for its simplicity and the ability to produce fine particles of hydrated calcium silicate, which can serve as precursors for more complex structures. researchgate.netmdpi.com

Influence of Specific Calcium Precursors and Silica (B1680970) Sources on Synthesis Outcomes

The selection of precursors is a critical factor that dictates the characteristics of the synthesized this compound. The nature of the calcium-containing precursor has a significant effect on the structure of the resulting calcium silicate samples. nih.gov

Calcium Precursors: Different calcium salts, such as calcium nitrate (Ca(NO₃)₂), calcium chloride (CaCl₂), and calcium acetate (Ca(CH₃COO)₂), are commonly used. mdpi.comnih.gov

Calcium Nitrate: Its use can lead to the formation of irregularly shaped aggregates composed of cubic calcium silicate particles, with sizes ranging from 0.3 to 2 micrometers. nih.gov Subsequent heating of powders synthesized using calcium nitrate can yield sodium calcium silicates like combeite (Na₂Ca₂Si₃O₉). mdpi.com

Calcium Chloride and Calcium Acetate: These precursors tend to produce irregularly shaped aggregates formed from smaller particles with diameters between 50 and 400 nanometers. nih.gov Studies have identified calcium acetate as an optimal precursor for obtaining nanosized CaSiO₃ (wollastonite). nih.gov

Calcium Methoxyethoxide (CME): Unlike calcium salts, CME allows for the incorporation of calcium into the silica network at room temperature, which is advantageous for synthesizing hybrid materials at low temperatures. acs.org

Silica Sources: The source of silica also plays a crucial role in the synthesis.

Sodium Silicate: This is a common and reactive source of silica for precipitation methods. mdpi.com

Fumed Silica and Rice Husk Ash (RHA): These are alternative silica sources. RHA, an agricultural byproduct, is rich in amorphous silica (often around 80%) and can be a cost-effective and sustainable raw material. researchgate.net The synthesis of nano sodium-calcium silicate (combeite) has been demonstrated using silica derived from RHA. researchgate.net The amorphous nature of silica from RHA can be more reactive compared to crystalline forms like quartz. researchgate.net

Table 1: Effect of Calcium Precursor on Particle Morphology

Calcium PrecursorResulting MorphologyParticle Size
Calcium NitrateIrregularly shaped aggregates of cubic particles0.3 - 2 µm
Calcium ChlorideIrregularly shaped aggregates50 - 400 nm
Calcium AcetateIrregularly shaped aggregates (optimal for nanosized wollastonite)50 - 400 nm

Role of Chemical Additives and Modifiers in Direct Precipitation

To control particle size, morphology, and stability, various chemical additives and modifiers can be introduced during the precipitation process.

Surfactants: While not extensively detailed in the provided context for this compound specifically, surfactants are generally used in precipitation to control particle growth and prevent agglomeration.

Amino Acids: The addition of amino acids can influence the nanostructure and nanomechanical properties of calcium silicate hydrates. nih.gov Various amino acids, including L-valine, L-leucine, L-methionine, and L-tryptophan, have been used as stabilizers during the chemical precipitation of calcium silicate nanoparticles. nih.gov Studies have shown that amino acids can be incorporated into the structure of silicate precipitates. nih.gov For instance, L-methionine has been found to form a bond with silicon through its amino group. nih.gov This modification can accelerate the biodegradation process of the nanomaterials. nih.gov

Ultrasonic Irradiation Assisted Precipitation for Morphological Control

Ultrasonic activation is a physical method employed to influence the synthesis process. The application of ultrasonic energy can affect the physicochemical properties of the resulting materials. For instance, ultrasonic treatment can reduce the particle size of precipitates by breaking down agglomerates. researchgate.net In the synthesis of calcium silicate-based materials, ultrasonic activation has been shown to interfere with setting time, ultrastructural morphology, and calcium ion release. semanticscholar.org Specifically, applying ultrasonic power during the production of precipitated calcium carbonate (a related process) can favor the formation of cubic calcite crystals and lead to more uniform, nanosized particles. nih.gov While direct studies on this compound are limited in the search results, the principles suggest that ultrasonication can be a valuable tool for deagglomeration and controlling particle morphology during its precipitation. researchgate.netanimaeducacao.com.br

High-Temperature Synthesis Routes

High-temperature methods are employed to produce crystalline, often anhydrous, forms of this compound. These routes typically require significant energy input to overcome the kinetic barriers for solid-state diffusion and reaction.

Solid-State Reactions for Polycrystalline and Single Crystal Formation

The solid-state reaction method is a conventional technique for producing polycrystalline ceramic materials, including various this compound compounds. amrita.edu This process involves the intimate mixing of powdered precursors, such as sodium carbonate (Na₂CO₃), calcium carbonate (CaCO₃), and silicon dioxide (SiO₂), followed by calcination at high temperatures. researchgate.net

During heating, these precursors decompose and react to form the desired silicate phases. For example, the formation of Na₂CaSiO₄ has been observed via solid-state reaction between CaO (from CaCO₃ decomposition) and sodium oxides with silica at temperatures around 800 °C. mdpi.com Thermodynamic studies show that phases like Na₂CaSiO₄ and Na₂Ca₂Si₂O₇ exhibit good stability at temperatures above 860 °C. researchgate.net The synthesis of combeite (Na₂Ca₂Si₃O₉) has also been successfully achieved through this route. amrita.edu

For the formation of single crystals, a mixture of starting materials is heated to a molten state and then cooled slowly under controlled conditions. For instance, single crystals of a rubidium calcium silicate (an analogue) were obtained by cooling a melt from 1050 °C. researchgate.net Similarly, large single crystals of silicon carbide (an analogous covalently bonded material) are grown by sublimation of SiC powder at very high temperatures (around 2500 °C) and subsequent redeposition on a slightly cooler substrate. wikipedia.org

Rapid Combustion Synthesis Techniques

Rapid combustion synthesis, a subset of self-propagating high-temperature synthesis (SHS), is a time- and energy-efficient method for producing crystalline ceramic powders. nih.govresearchgate.net This technique utilizes a highly exothermic redox reaction between an oxidizer (typically metal nitrates) and a fuel (such as citric acid, urea, or glycine). nih.govresearchgate.net The reaction, once initiated by a heat source, becomes self-sustaining and propagates rapidly through the precursor mixture, yielding a fine, often nanocrystalline, product. researchgate.net

In the synthesis of this compound, metal nitrates like calcium nitrate and a source of sodium and silicon, such as sodium silicate, are combined with a fuel like citric acid. nih.gov The mixture is heated to a temperature sufficient to initiate combustion, typically around 300°C. researchgate.net The process is characterized by the evolution of a large volume of gases, which helps in dissipating heat and can lead to the formation of a voluminous, foamy product. researchgate.net The high temperatures achieved during the brief combustion period facilitate the formation of the desired crystalline phases. For instance, pure this compound (Na2CaSiO4) has been successfully synthesized using citric acid as a fuel, followed by a heat treatment at 900°C for 6 hours to ensure phase purity. researchgate.net

The key advantage of this method is its speed, with the entire reaction often completing within minutes. researchgate.net This rapid processing can result in materials with high surface areas and unique microstructures. The properties of the final product can be tailored by adjusting parameters such as the fuel-to-oxidizer ratio, the type of fuel, and the post-combustion calcination temperature and duration. researchgate.net

Table 1: Parameters in Rapid Combustion Synthesis of this compound

Parameter Description Typical Values/Materials Source
Oxidizers Metal salts that provide the necessary cations and act as an oxidizing agent. Calcium Nitrate [Ca(NO₃)₂·4H₂O], Sodium Silicate (Na₂SiO₃·xH₂O) nih.govresearchgate.net
Fuel An organic compound that undergoes oxidation, providing the exothermic energy for the reaction. Citric Acid (C₆H₈O₇) nih.govresearchgate.net
Initiation Temperature The temperature at which the self-propagating combustion is initiated. ~300°C researchgate.net
Post-combustion Heat Treatment A calcination step to improve crystallinity and remove any residual organic matter. 900°C for 6 hours researchgate.net
Resultant Phase The crystalline compound formed after the synthesis process. This compound (Na₂CaSiO₄) nih.govresearchgate.net

Crystallization from Glass Melts

Crystallization from glass melts, also known as devitrification, is a widely used method to produce glass-ceramics. This process involves melting a mixture of raw materials to form a homogenous glass, followed by a controlled heat treatment to induce nucleation and crystal growth. researchgate.netnih.gov The resulting material consists of crystalline phases embedded in a residual glass matrix. The type and microstructure of the crystalline phases can be precisely controlled by the composition of the parent glass and the heat treatment schedule. researchgate.net

For this compound systems, the parent glass is typically prepared by melting a mixture of oxides such as sodium oxide (Na₂O), calcium oxide (CaO), and silicon dioxide (SiO₂). mdpi.comresearchgate.net The melting is carried out at high temperatures, often above 1400°C, to ensure complete homogenization. researchgate.net The molten glass is then cooled to a temperature between the glass transition temperature (Tg) and the liquidus temperature and held for a specific duration to allow for the nucleation and growth of crystalline phases like devitrite (Na₂Ca₃Si₆O₁₆) or other this compound solid solutions. nih.govresearchgate.net

The final properties of the glass-ceramic are highly dependent on the crystalline phases that are formed. For example, studies on the Na₂O-CaO-SiO₂ system have identified several primary phase fields, including Na₂CaSiO₄ and Na₂Ca₂Si₂O₇ solid solutions. mdpi.comresearchgate.net The crystallization process is influenced by factors such as the Na₂O/SiO₂ ratio, which can affect the glass network structure and the type of silicate structural units (Qⁿ) present, thereby influencing the precipitation of specific crystalline phases. researchgate.net

Table 2: Crystalline Phases Identified in the Na₂O-CaO-SiO₂ System via Crystallization from Glass Melts

Crystalline Phase Chemical Formula Source
Devitrite Na₂Ca₃Si₆O₁₆ nih.gov
Combeite Na₄CaSi₃O₉ mdpi.comresearchgate.net
This compound Na₂CaSiO₄ mdpi.comresearchgate.net
This compound Na₂Ca₂Si₂O₇ mdpi.comresearchgate.net
Calcium Silicate CaSiO₃ mdpi.comresearchgate.net

Impact of Calcination Temperature on Phase Purity and Formation

Calcination temperature is a critical parameter in solid-state synthesis methods that significantly influences the phase purity, crystallinity, and microstructure of the final this compound product. The formation of the desired crystalline phase from a mixture of precursors is a thermally activated process that involves diffusion and reaction between the solid particles.

Studies on the solid-state reaction of Na₂CO₃, CaCO₃, and SiO₂ have shown that the formation of this compound compounds is a multi-step process. researchgate.net Initially, at lower temperatures, intermediate phases may form. As the temperature increases, these intermediates react to form the thermodynamically stable phase. For example, in the Na₂O-CaO-Al₂O₃-SiO₂ system, Na₂Ca₂Si₂O₇ can form at the beginning of the reaction, which then transforms into Na₂CaSiO₄ at higher temperatures. researchgate.net

The temperature at which a single, pure phase is obtained is crucial. Insufficient temperature may lead to an incomplete reaction and the presence of unreacted precursors or intermediate phases. Conversely, excessively high temperatures can lead to undesired phase transitions, grain growth, or even melting. Research has indicated that for the synthesis of this compound compounds, the sintering reactions approach equilibrium at temperatures above 1050°C, with Na₂CaSiO₄ being one of the stable phases. researchgate.net The direct phase formation reactions have been observed to occur in the temperature range of 730–903°C, while phase transition reactions take place at temperatures above 903°C. researchgate.net

Hydrothermal and Sol-Gel Methods

Hydrothermal Synthesis Parameters and Resultant Phases

Hydrothermal synthesis is a solution-based method that utilizes elevated temperatures and pressures in an aqueous environment to crystallize materials. This technique is particularly advantageous for synthesizing fine, crystalline powders with controlled morphology and particle size. mdpi.comwoodresearch.sk In the context of this compound and related calcium silicates, hydrothermal methods involve the reaction of calcium and silicon precursors in a sealed vessel (autoclave) under controlled temperature and time. mdpi.comwoodresearch.sk

The key parameters influencing the final product in hydrothermal synthesis include the nature of the precursors, the CaO/SiO₂ molar ratio, the reaction temperature, and the duration of the treatment. doaj.orgnih.gov For instance, the use of amorphous silica precursors tends to favor the formation of amorphous calcium silicate hydrates, while more crystalline silica sources can lead to crystalline phases like tobermorite and xonotlite. researchgate.net

One study demonstrated the synthesis of a mixture of this compound and calcium silicate nanostructures. mdpi.com The hydrothermal treatment was carried out at 160°C for varying durations (4, 8, and 16 hours). The results showed that the average crystallite size of the products decreased with an initial increase in hydrothermal treatment time, with the smallest crystallites (34.89 nm) obtained after 8 hours. mdpi.com The morphology of the products was found to consist of irregular and rod-like shapes. mdpi.com

Table 3: Effect of Hydrothermal Treatment Time on Crystallite Size

Hydrothermal Treatment Time (hours) Average Crystallite Size (nm) Source
0 (No hydrothermal treatment) 72.71 mdpi.com
4 44.85 mdpi.com
8 34.89 mdpi.com
16 37.38 mdpi.com

Sol-Gel Fabrication of Nanopowders and Composite Gels

The sol-gel process is a versatile wet-chemical technique used to produce ceramic and glass materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel) of either discrete particles or network polymers. nih.govmdpi.com This method offers excellent control over the purity, homogeneity, and microstructure of the final product at relatively low temperatures.

For the synthesis of this compound nanopowders, precursors such as tetraethyl orthosilicate (TEOS) for silica, calcium nitrate for calcium, and a sodium salt are typically used. mdpi.com These precursors undergo hydrolysis and condensation reactions in a solvent, often with a catalyst, to form a sol. With further processing, the sol evolves into a gel. This gel is then dried and calcined to obtain the final crystalline powder. Pure Na₂CaSiO₄ has been successfully synthesized via a sol-gel method. mdpi.com

The sol-gel technique is also well-suited for the fabrication of composite gels, where an inorganic phase like this compound is formed in-situ within a polymer matrix. This approach allows for the creation of organic-inorganic hybrid materials with tailored properties. The low processing temperatures of the sol-gel method are particularly advantageous for incorporating temperature-sensitive organic components. The resulting composite gels can exhibit enhanced mechanical properties and bioactivity compared to the individual components. For example, bioactive glass/polymer hybrid foams and scaffolds have been prepared using the sol-gel method. nih.gov

In-Situ Formation within Composite and Complex Matrices

The in-situ formation of this compound and analogous phases within composite and complex matrices is a promising approach for developing advanced materials with integrated functionalities. This method involves the synthesis of the silicate phase directly within a pre-existing or co-forming matrix, which can be a polymer, a hydrogel, or another inorganic material. This approach can lead to a more homogeneous distribution of the silicate phase and stronger interfacial bonding between the components compared to simple mechanical mixing.

One example of in-situ synthesis involves the formation of calcium silicate within a paper fiber matrix. doaj.org In this process, paper fibers are first soaked in a sodium silicate solution, allowing the silicate species to penetrate the fiber structure. Subsequently, a calcium source, such as lime milk, is introduced, leading to the in-situ precipitation of calcium silicate within the fiber walls and network. doaj.org The reaction conditions, such as temperature and time, can be controlled to optimize the loading and properties of the final composite paper.

In the context of biomaterials, in-situ gelling systems have been developed where calcium silicate particles are incorporated into a sodium alginate solution. nih.gov The release of calcium ions from the calcium silicate induces the crosslinking of the alginate, forming a hydrogel in-situ. nih.gov This method allows for the creation of injectable hydrogels with interconnected porous structures. Similarly, bioactive glasses can be synthesized in-situ within a polymer template, such as polyvinyl alcohol (PVA). mdpi.com The polymer acts as a template for the formation of the inorganic network, and upon heat treatment, the polymer can be removed to yield a porous bioactive glass with a high surface area. mdpi.com

In-Situ Synthesis within Fibrous Networks

The in-situ synthesis of calcium silicate within fibrous networks, particularly cellulose fibers for papermaking, represents a sophisticated method to enhance filler content and improve paper properties. This technique involves the precipitation of calcium silicate directly onto and within the fiber structure, leading to a more integrated and strongly bonded filler compared to conventional loading methods.

The process typically involves a two-step reaction. First, the fibrous pulp is impregnated with a sodium silicate solution. Following this, a calcium source, commonly lime milk (calcium hydroxide (B78521) suspension), is introduced, leading to the precipitation of calcium silicate. The intimate contact between the reactants and the fiber matrix facilitates the deposition of the silicate within the cell lumen, on the cell wall, and in the interstitial spaces of the fibrillated fiber network woodresearch.sk. This method has been shown to achieve significantly higher filler retention rates, often exceeding 80%, compared to traditional methods where retention is typically less than 60% woodresearch.sk.

Research has focused on optimizing the reaction conditions to maximize filler loading while maintaining or even improving the mechanical and optical properties of the final paper product. Key parameters that are manipulated include the concentration of reactants, reaction temperature, reaction time, and agitation speed.

Detailed Research Findings:

Studies have systematically investigated the influence of various parameters on the efficiency of in-situ calcium silicate synthesis. For instance, one study identified the optimal conditions for achieving a high filler retention rate in fine paper to be a reaction temperature of 95°C, a reaction time of 90 minutes, and a stirring speed of 550 r/min woodresearch.sk. Another investigation focused on a blend of softwood and hardwood pulp determined that a reaction time of 60 minutes and a rotation speed of 600 r/min were optimal researchgate.netbohrium.com.

The following interactive data tables summarize the optimal conditions and resulting properties from various research findings.

Table 1: Optimal Conditions for In-Situ Synthesis of Calcium Silicate in Paper Pulp

Parameter Optimal Value (Study 1) Optimal Value (Study 2)
Pulp Type Bleached softwood woodresearch.sk 1:1 ratio of softwood and hardwood researchgate.netbohrium.com
Pulp Freeness/Beating Degree 42 °SR woodresearch.sk 40 °SR researchgate.netbohrium.com
SiO₂ Concentration in Sodium Silicate Solution 65.5 g/L woodresearch.sk Not specified
Effective Calcium Concentration in Lime Milk 175 g/L woodresearch.sk 1.33 times theoretical amount researchgate.netbohrium.com
Reaction Temperature 95 °C woodresearch.sk Not specified
Reaction Time 90 min woodresearch.sk 60 min researchgate.netbohrium.com

| Stirring/Rotational Speed | 550 r/min woodresearch.sk | 600 r/min researchgate.netbohrium.com |

Table 2: Properties of Paper with In-Situ Synthesized Calcium Silicate

Property Value (Study 1) Value (Study 2)
Ash Content > 40% woodresearch.sk 41.2% researchgate.netbohrium.com
Filler Retention Rate > 80% woodresearch.sk Not specified
Calcium Silicate Loading Not specified 26.3% researchgate.netbohrium.com
Brightness Increased significantly areeo.ac.ir Improved researchgate.net
Apparent Density Increased significantly areeo.ac.ir Not specified

| Paper Strength | Decreased with increasing treated fiber content areeo.ac.ir | Maintained high mechanical properties at 40% filler ncsu.edu |

Formation within Cementitious and Geopolymeric Systems

In the realm of cementitious and geopolymeric materials, the formation of this compound and its analogues, primarily calcium-silicate-hydrate (C-S-H) and calcium-alumino-silicate-hydrate (C-A-S-H) gels, is a result of complex hydration and polycondensation reactions. These phases are the primary binders responsible for the mechanical strength and durability of these materials.

In traditional Portland cement systems, the hydration of calcium silicates (tricalcium silicate and dicalcium silicate) in the presence of water leads to the formation of C-S-H and calcium hydroxide. The stoichiometry of C-S-H is variable, which is why it is often denoted with hyphens.

In alkali-activated materials (AAMs), such as those derived from ground granulated blast-furnace slag (GGBFS) or fly ash, the formation of the binder is initiated by a highly alkaline solution, which often includes sodium silicate. In these systems, especially those with high calcium content from precursors like slag, the primary binding phase is a C-A-S-H gel. The sodium from the activator can be incorporated into the C-A-S-H structure, forming a sodium-containing calcium aluminosilicate (B74896) hydrate gel.

The type of alkaline activator significantly influences the structure of the resulting hydrated calcium silicate. For instance, in alkali-activated slag, the use of sodium silicate (waterglass) versus sodium hydroxide leads to differences in the main chain length and the amount of aluminum incorporated into the tetrahedral chains of the C-A-S-H gel.

Detailed Research Findings:

The composition of the precursor materials, particularly the content of CaO, SiO₂, and Al₂O₃, and the nature of the alkaline activator, including the concentration of Na₂O, are critical in determining the type and properties of the resulting binder. In hybrid systems containing both fly ash and slag, a combination of sodium-aluminosilicate-hydrate (N-A-S-H) and C-A-S-H gels can coexist. The relative proportions of these gels are dictated by the chemical makeup of the raw materials.

Research has shown that in alkali-activated fly ash-slag blends, a universal linear relationship exists between the Al/Ca and Si/Ca ratios in the precipitated gels, regardless of the fly ash composition or the slag-to-fly ash ratio mdpi.com. This suggests a structural limitation on the substitution of aluminum for silicon in the tetrahedral silicate chains of the C-A-S-H and N-A-S-H gels mdpi.com.

The following interactive data tables provide insights into the composition of raw materials used in these systems and the effect of activator composition on the compressive strength of the resulting materials.

Table 3: Chemical Composition of Precursors in Alkali-Activated Systems (wt. %)

Oxide Blast Furnace Slag (BFS) Portland Cement (OPC) Low-Calcium Fly Ash (FA-F) High-Calcium Fly Ash (FA-C)
CaO 41.37 tecnalia.com 64.41 tecnalia.com < 10 up to 20 mdpi.com
SiO₂ 34.95 tecnalia.com 17.91 tecnalia.com High High
Al₂O₃ 13.11 tecnalia.com 5.17 tecnalia.com High High
MgO 7.12 tecnalia.com 1.30 tecnalia.com Variable Variable
Fe₂O₃ 0.69 tecnalia.com 3.85 tecnalia.com Variable Variable
Na₂O 0.27 tecnalia.com 0.39 tecnalia.com Variable Variable
K₂O 0.23 tecnalia.com 0.78 tecnalia.com Variable Variable

| SO₃ | 0.04 tecnalia.com | 2.64 tecnalia.com | Variable | Variable |

Table 4: Effect of Activator Composition on 28-Day Compressive Strength of Alkali-Activated Mortars

Precursor Activator System Activator Ratio/Concentration 28-Day Compressive Strength (MPa)
Fly Ash Sodium Silicate / Sodium Hydroxide SS/SH Ratio = 1.98 54.4
Fly Ash Sodium Silicate / Sodium Hydroxide SS/SH Ratio = 2.32 52.3
Gangue-Based Solid Waste Calcium Oxide / Sodium Metasilicate CaO:Na₂SiO₃ = 3:1 Optimal Strength
Slag Sodium Hydroxide + Sodium Silicate 5% Activator (1:1 wt. ratio) 34.0 mdpi.com
Slag Sodium Hydroxide + Sodium Silicate 10% Activator (1:1 wt. ratio) 48.0 mdpi.com

Iii. Structural Elucidation and Crystallography of Sodium Calcium Silicate Compounds

Advanced Diffraction Techniques for Structural Determination

X-ray diffraction (XRD) stands as the cornerstone for probing the crystalline nature of materials. By analyzing the pattern of diffracted X-rays from a sample, researchers can deduce information ranging from the identification of crystalline phases to the exact spatial coordinates of every atom in the crystal lattice.

Single-crystal X-ray diffraction (SCXRD) is a powerful, non-destructive technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the definitive determination of the crystal's space group. carleton.edumdpi.com This method requires a small, high-quality single crystal of the material. The interaction of monochromatic X-rays with the crystal's ordered atomic planes produces a unique diffraction pattern, which, when analyzed, yields a three-dimensional model of the electron density and thus the atomic arrangement. carleton.edu

Studies on various synthetic sodium calcium silicate (B1173343) compounds have successfully employed this technique to resolve their complex structures. For instance, the crystal structure of devitrite (Na₂Ca₃Si₆O₁₆) was determined from single-crystal X-ray diffraction data and was found to be triclinic, belonging to the space group P-1. researchgate.net Similarly, a detailed structural analysis of Na₂CaSi₂O₆ revealed a trigonal system with the space group R3m. researchgate.net The compound Na₂CaSiO₄ was analyzed and found to possess an orthorhombic symmetry, belonging to the space group Pmmn. researchgate.net

The table below summarizes key crystallographic data obtained via single-crystal X-ray diffraction for several sodium calcium silicate compounds.

Compound FormulaCommon NameCrystal SystemSpace GroupUnit Cell ParametersReference(s)
Na₂Ca₃Si₆O₁₆DevitriteTriclinicP-1a = 7.2291 Å, b = 10.1728 Å, c = 10.6727 Å, α = 95.669°, β = 109.792°, γ = 99.156° researchgate.net
Na₂CaSi₂O₆TrigonalR3ma = 10.500 Å, c = 13.184 Å researchgate.net
Na₂Ca₂Si₃O₉Combeite (high-temp)TrigonalR3ma = 10.429 Å, c = 13.149 Å handbookofmineralogy.orgiucr.org
Na₂Ca₂Si₃O₉Combeite (low-temp)TrigonalP3121a = 10.464 Å, c = 13.176 Å iucr.org
Na₂CaSiO₄OrthorhombicPmmna = 5.7363 Å, b = 13.8532 Å, c = 9.9330 Å researchgate.net

Table 1: Crystallographic data for selected this compound compounds determined by single-crystal X-ray diffraction.

Powder X-ray diffraction (PXRD) is a versatile technique used for the identification and characterization of crystalline materials. nist.govnih.gov Unlike SCXRD, this method can be applied to polycrystalline powders. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. jkdhs.org By comparing the positions and intensities of the diffraction peaks to standardized databases, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), the constituent crystalline compounds can be identified. jkdhs.orgkoreascience.kr

PXRD is widely used in the study of sodium calcium silicates, particularly in the analysis of materials synthesized through methods like sol-gel or rapid combustion, as well as in glass-ceramics where these silicates are common crystalline phases. researchgate.netmaas.edu.mm For example, studies on bioactive glasses frequently identify combeite (Na₂Ca₂Si₃O₉) and devitrite (Na₂Ca₃Si₆O₁₆) as the primary crystalline phases that form upon thermal treatment. researchgate.netresearchgate.net The technique is crucial for confirming the successful synthesis of a target compound, such as pure this compound (Na₂CaSiO₄), and for identifying any secondary or impurity phases. researchgate.net The sharpness and width of the diffraction peaks can also provide qualitative information about the degree of crystallinity and the size of the crystallites. maas.edu.mm

Studied SystemIdentified this compound Phase(s)Analysis ContextReference(s)
Synthesized Na₂CaSiO₄Na₂CaSiO₄Phase confirmation after rapid combustion synthesis. researchgate.net
SiO₂-CaO-Na₂O-P₂O₅ Glass-CeramicsCombeite (Na₂Ca₂Si₃O₉)Identification of crystalline phase after heat treatment. maas.edu.mm
45S5 Bioactive GlassDevitrite (Na₂Ca₃Si₆O₁₆), Combeite (Na₂Ca₂Si₃O₉)Analysis of crystallization phases after sintering. researchgate.net
Synthesized PowdersCombeite (Na₂Ca₂Si₃O₉)Phase identification in ceramics fired at 900-1100 °C. mdpi.com
54S4P Gel GlassCombeite (Na₂Ca₂Si₃O₉)Phase analysis after sol-gel synthesis and heat treatment. aip.org

Table 2: Examples of phase identification in this compound systems using powder X-ray diffraction.

Silicate Anion Topologies and Connectivity

The structural diversity of silicate minerals and compounds arises from the ability of the fundamental building block, the [SiO₄] tetrahedron, to link with other tetrahedra by sharing oxygen atoms, a process known as polymerization. britannica.com The manner and degree of this polymerization dictate the topology of the resulting silicate anion, which can range from isolated units to complex three-dimensional frameworks.

The simplest silicate structures, nesosilicates and sorosilicates, feature discrete silicate anions that are not infinitely polymerized. Nesosilicates contain isolated [SiO₄] tetrahedra, while sorosilicates are characterized by linked pairs of tetrahedra, forming the pyrosilicate or disilicate anion [Si₂O₇]⁶⁻, where two tetrahedra share a single oxygen atom. britannica.com

Structural determination has shown that some sodium calcium silicates belong to this group. A notable example is Na₂CaSiO₄, whose structure was found to be based on pyrosilicate units of [Si₂O₇]⁶⁻ composition. researchgate.net In this compound, the silicate anions are discrete [Si₂O₇]⁶⁻ groups, and charge balance is maintained by the sodium and calcium cations situated between these anionic units. researchgate.net

More complex silicate structures involve further polymerization. Cyclosilicates, or ring silicates, are formed when tetrahedra link to form closed rings. britannica.com A common example is the six-membered ring with the composition [Si₆O₁₈]¹²⁻. wou.edu Inosilicates, or chain silicates, are characterized by continuous, one-dimensional chains of linked tetrahedra. britannica.comtulane.edu

Several important this compound compounds exhibit these more complex topologies. The crystal structures of both Na₂CaSi₂O₆ and the mineral combeite (Na₂Ca₂Si₃O₉) are built from puckered, six-membered rings of silicate tetrahedra ([Si₆O₁₈]¹²⁻). researchgate.netiucr.orgiucr.org These rings are stacked and held together by the sodium and calcium ions located at distinct positions between them. researchgate.net

In contrast, devitrite (Na₂Ca₃Si₆O₁₆) is classified as a multiple chain silicate. researchgate.netcam.ac.uk Its structure contains complex silicate bands described as "dreier quadruple chains," which represent a higher degree of polymerization running in one direction. researchgate.net

The sodium calcium silicates provide clear examples of varying degrees of polymerization:

Sorosilicates: In Na₂CaSiO₄, the [Si₂O₇]⁶⁻ anion has one bridging oxygen for every six non-bridging oxygens, representing a low degree of polymerization. researchgate.net

Inosilicates (Chain Silicates): The structure of devitrite (Na₂Ca₃Si₆O₁₆) involves infinite quadruple chains, indicating a higher degree of polymerization where tetrahedra are linked into complex one-dimensional polymers. researchgate.netgeoscienceworld.org This intricate linkage of silicate chains creates tunnel-like cavities within the framework where the Na⁺ and Ca²⁺ cations are located. researchgate.net

The analysis of these different structural motifs is crucial, as the connectivity and length of the silicate anions fundamentally determine the crystallographic and physicochemical properties of the respective this compound compound.

Cationic Environments and Coordination Chemistry

The sodium and calcium cations in these silicate structures are not randomly placed but occupy specific sites, or "voids," within the anionic silicate framework. The geometry of these sites and the nature of the cation-oxygen bonding are defined by the principles of coordination chemistry.

The local environment of each cation is described by its coordination number (CN)—the number of nearest-neighbor oxygen atoms—and the geometric shape, or polyhedron, formed by these oxygen atoms. In sodium calcium silicates, both Na⁺ and Ca²⁺ exhibit a range of coordination numbers and geometries, reflecting the complexity of the crystal structures.

For instance, in the combeite structure (Na₂Ca₂Si₃O₉), the Na⁺ and Ca²⁺ cations are distributed among six distinct non-tetrahedral sites. These sites feature coordination numbers ranging from six to ten. geologie.ac.at Specifically, these environments include:

Six-coordination (Octahedron): Both Na⁺ and Ca²⁺ can be found in sites surrounded by six oxygen atoms, often forming a distorted octahedron.

Seven and Eight-coordination: More complex polyhedra are common for larger cations.

Ten-coordination: At least one site in the combeite structure is surrounded by ten oxygen neighbors, accommodating a mix of sodium and potassium (in substituted variants). geologie.ac.at

Similarly, the compound Na₂CaSi₂O₆ features cation sites with coordination numbers of six, eight, and ten. researchgate.net The specific coordination for each site is a function of the cation's size and its need to bond effectively with the surrounding oxygen atoms of the silicate rings.

Coordination Environments in Select Sodium Calcium Silicates
CompoundCation SiteCoordination Number (CN)Occupancy
Na₂CaSi₂O₆ researchgate.netM(1)6Ca
M(2)10~97% Na
M(3)8~50% Na, 50% Ca
M(4)6~71% Na, 29% Ca
K-substituted Combeite (Na,K)₂(Ca)₂Si₃O₉ geologie.ac.atM16Mixed Na/Ca
M46Mixed Na/Ca
M317Mixed Na/Ca
M327Mixed Na/Ca
M218Mixed Na/Ca
M2210Mixed Na/K/Ca

In mixed-cation silicates, a key structural question is how the different cations, in this case Na⁺ and Ca²⁺, are distributed among the available crystallographic sites. Studies show that this distribution is typically ordered to some degree, rather than being completely random. Cations will preferentially occupy sites that best match their size and charge.

In Na₂CaSi₂O₆, the cation distribution is highly specific. The structure contains four distinct cation sites: one site, M(1), is exclusively occupied by calcium, while the other three sites show mixed and varied occupancy of Na⁺ and Ca²⁺. researchgate.net For example, the ten-coordinated M(2) site is predominantly occupied by the larger Na⁺ ion, while the eight-coordinated M(3) site has a roughly equal statistical distribution of Na⁺ and Ca²⁺. researchgate.net

Every stable crystal structure must be electrically neutral. The primary mechanism for charge compensation in mixed-cation silicates like this compound is the establishment of a precise stoichiometric ratio between the cations (Na⁺, Ca²⁺) and the silicate anions (e.g., [Si₂O₇]⁶⁻, [Si₃O₉]⁶⁻). The total positive charge from the cations must perfectly balance the total negative charge of the silicate framework. geologie.ac.at

For example, in the idealized combeite formula, Na₂Ca₂Si₃O₉, the silicate framework consists of [Si₃O₉]⁶⁻ rings. The charge balance is achieved by the presence of two Na⁺ ions (+2 total charge) and two Ca²⁺ ions (+4 total charge), giving a total cationic charge of +6, which exactly balances the anionic framework.

When substitutions occur, the charge balance must be maintained. If a monovalent cation like K⁺ substitutes for Na⁺, no charge imbalance is created. However, if a cation of a different charge is involved in a substitution—for instance, if an additional Na⁺ were to replace a Ca²⁺—a charge deficit of +1 would arise. The crystal structure would have to compensate for this. While not common in this specific system, general compensation mechanisms in silicates can include:

Coupled Substitution: Another substitution occurs elsewhere in the structure to balance the charge. For example, the replacement of Si⁴⁺ by Al³⁺ in a tetrahedral site creates a local negative charge, which can be balanced by changes in the Na⁺/Ca²⁺ ratio.

Vacancy Creation: A cation site may be left unoccupied (a vacancy) to balance an excess positive charge elsewhere. The distribution of cations and vacancies in combeite is known to change with temperature, indicating this is a relevant mechanism.

In stable, well-defined this compound compounds, the composition itself represents the charge-balanced state, achieved through the ordered or partially ordered distribution of Na⁺ and Ca²⁺ ions in the structure. geologie.ac.atresearchgate.net

Structural Relationships and Glass-to-Crystal Transitions

The crystal structures of sodium calcium silicates can be compared to other known silicate families to understand their relationships. This comparative analysis, particularly the study of isotypism, helps to classify and predict the properties of new compounds.

Isotypism, or being isostructural, refers to two different compounds having the same crystal structure, meaning the same atomic arrangement and symmetry. To assess this, one compares their space group and lattice parameters. A key comparison for sodium calcium silicates is with their potassium-containing analogues.

The compound K₂Ca₂Si₂O₇ crystallizes in the hexagonal system with the space group P6₃/m. researchgate.net It is a sorosilicate, characterized by layers of [Si₂O₇]⁶⁻ dimers. researchgate.net In contrast, the this compound Na₂CaSi₂O₆ (a compound with a similar ratio of alkali to alkaline earth metal) crystallizes in the trigonal system with the space group R3m. researchgate.net Its structure is based on puckered six-membered rings of silicate tetrahedra. researchgate.net

A direct comparison of their crystallographic data clearly shows that these two compounds are not isotypic. They belong to different crystal systems and have fundamentally different arrangements of their silicate anions (dimers vs. rings). This structural difference arises from the difference in ionic radii between Na⁺ and K⁺. The larger K⁺ ion favors a different packing arrangement and coordination environment than the smaller Na⁺ ion, leading to the formation of a distinct crystal structure.

Crystallographic Data for K₂Ca₂Si₂O₇ and Na₂CaSi₂O₆
PropertyK₂Ca₂Si₂O₇ researchgate.netNa₂CaSi₂O₆ researchgate.net
Crystal SystemHexagonalTrigonal
Space GroupP6₃/mR3m
Lattice Parameter (a)9.8020 Å10.500 Å
Lattice Parameter (c)13.8781 Å13.184 Å
Silicate MoietyDisordered [Si₂O₇]⁶⁻ dimersPuckered [Si₆O₁₈]¹²⁻ rings
Isotypic?No

Investigation of Structural Resemblance between Glassy and Crystalline States

The transition from a disordered glassy state to an ordered crystalline state in this compound materials is a subject of significant scientific interest, particularly for compositions that exhibit homogeneous nucleation throughout the material's volume rather than at the surface. github.ioresearchgate.net This unusual behavior suggests an intrinsic structural similarity between the glass and its corresponding isochemical crystal. github.io Investigations into this resemblance are conducted across different length scales, from short-range order (concerning individual atomic coordination) to intermediate-range order (describing the arrangement of structural units).

Detailed studies on compositions like Na₂O-2CaO-3SiO₂ and 2Na₂O-CaO-3SiO₂ have utilized techniques such as X-ray diffraction (XRD) and multinuclear solid-state Nuclear Magnetic Resonance (NMR) spectroscopy to probe these structural relationships. github.io Research findings indicate a notable dichotomy: the short-range order of the silicate network, which is formed by SiO₄ tetrahedra, can be quite different between the glassy and crystalline states. github.io However, definitive evidence points to a strong structural similarity at the level of intermediate-range order. github.ioresearchgate.net

This resemblance is primarily observed in the spatial distribution of the network modifier cations, specifically the sodium ions (Na⁺). github.io Techniques like ²³Na spin echo decay experiments, which are sensitive to the distances between sodium nuclei, have confirmed that the arrangement of sodium ions in the glass closely mimics their arrangement in the crystalline structure. github.io This suggests that the pre-ordering of network modifier cations in the glass acts as a template for crystallization. github.io In contrast, the silicate network-forming species show significant structural differences between the two states. github.io This principle, where the structural resemblance of network modifiers rather than network formers dictates the nucleation pathway, is a key characteristic of glasses that undergo homogeneous nucleation. github.io

Structural Changes Induced by Stoichiometric Variations (e.g., Ca/Si, Al/Si ratios)

The atomic-level structure and, consequently, the macroscopic properties of this compound compounds are highly sensitive to stoichiometric variations. The ratios of key elements, particularly the Calcium-to-Silicon (Ca/Si) and Aluminum-to-Silicon (Al/Si) ratios, play a critical role in defining the silicate network's architecture.

Effect of Ca/Si Ratio:

The Ca/Si ratio is a dominant factor influencing the degree of polymerization of the silicate chains. researchgate.net In the related calcium-silicate-hydrate (C-S-H) systems, which provide insight into these structures, a lower Ca/Si ratio generally leads to a more polymerized silicate network, characterized by a greater mean chain length of the silicate tetrahedra. mdpi.comrsc.org As the Ca/Si ratio decreases, the proportion of bridging oxygens increases, resulting in longer silicate chains. nih.gov Conversely, increasing the Ca/Si ratio leads to the depolymerization of the silicate network, breaking down longer chains into shorter segments and isolated tetrahedra. acs.org This is because a higher concentration of Ca²⁺ ions requires more non-bridging oxygens for charge compensation, thus disrupting the Si-O-Si linkages. This relationship significantly impacts the material's mechanical properties, with studies showing that hardness and elastic modulus increase as the Ca/Si ratio decreases due to the more interconnected network. acs.org

Initial Ca/Si RatioActual Ca/Si Ratio in ProductMean Silicate Chain Length (MCL)Structural Implication
0.60.644.50Higher degree of polymerization
0.80.793.58Intermediate polymerization
1.00.873.21Lower degree of polymerization
1.21.022.86Increased depolymerization
1.51.252.78Significant depolymerization

Data adapted from studies on C-S-H systems, illustrating the general principle of Ca/Si ratio effects on silicate chain length. mdpi.com

Effect of Al/Si Ratio:

The incorporation of aluminum into the silicate network, altering the Al/Si ratio, introduces further structural modifications. Aluminum can substitute for silicon in the tetrahedral framework (forming AlO₄ tetrahedra), acting as a network former. mdpi.com However, because Al³⁺ has a lower charge than Si⁴⁺, this substitution creates a charge deficit that requires compensation by nearby cations, such as Na⁺ or Ca²⁺.

Studies on related aluminosilicate (B74896) systems show that the introduction of aluminum can significantly alter the network connectivity. For instance, aluminum uptake has been shown to increase the proportion of Q² silicate tetrahedra (silicon atoms bonded to two other silicon atoms via oxygen bridges), which can enhance the polymerization of the network under certain conditions. mdpi.com In some complex borosilicate glasses containing sodium and calcium, Al:Si substitution was found to increase the number of tri-bridging oxygen species, further modifying the network's cross-linking. bohrium.comdntb.gov.ua The distribution of charge-compensating cations (Na⁺ and Ca²⁺) around the [⁴]Al sites also becomes a critical structural feature. bohrium.com The carbonation resistance of the material can also be affected; aluminum uptake may hinder the formation of certain crystalline carbonate phases like calcite during carbonation. mdpi.com

Initial Al/Si RatioActual Al/Si Ratio in ProductQ¹ Content (%)Q² Content (%)Structural Implication
0032.867.2Baseline silicate polymerization
0.050.0628.371.7Increase in bridging tetrahedra
0.100.1026.973.1Further increase in bridging tetrahedra
0.150.1426.273.8Highest content of bridging tetrahedra

Data adapted from studies on C-(A)-S-H systems with a constant Ca/Si ratio (~1.0), showing the effect of aluminum on the distribution of silicate Q-units. mdpi.com Q¹ represents silicate tetrahedra at the end of a chain, while Q² represents tetrahedra in the middle of a chain.

Iv. Phase Equilibria and Stability in Sodium Calcium Silicate Systems

Experimental Determination of Phase Diagrams

The experimental determination of phase diagrams for the Na₂O-CaO-SiO₂ system involves techniques designed to identify the phases present at equilibrium at various temperatures and compositions. A common methodology is the equilibration-quenching technique, where samples of specific compositions are held at high temperatures to reach equilibrium and then rapidly cooled (quenched) to preserve their high-temperature phase structures. abo.firesearchgate.net These quenched samples are then analyzed using methods such as X-ray diffraction (XRD) to identify the crystalline phases and electron probe X-ray microanalysis (EPMA) or energy-dispersive spectroscopy (EDS) to determine the chemical composition of the individual phases. abo.firesearchgate.netresearchgate.net Differential scanning calorimetry (DSC) is also employed to determine liquidus temperatures and observe phase transformation events. researchgate.net

The liquidus surface projection of a phase diagram graphically represents the temperatures at which the first solid phase crystallizes from a completely liquid solution upon cooling, across a range of compositions. For the Na₂O-CaO-SiO₂ system, experimental studies have been conducted to construct these projections. researchgate.netpyrometallurgy.co.za Investigations have identified numerous primary phase fields, which are regions on the diagram where a single, specific crystalline phase is the first to solidify. abo.fibohrium.com

In one study focusing on compositions with less than 50 wt% SiO₂ at temperatures between 1200°C and 1400°C, six primary phase fields were identified: Ca₂SiO₄, Ca₃Si₂O₇, CaSiO₃, Na₂Ca₂Si₃O₉, Na₂Ca₂Si₂O₇, and Na₂CaSiO₄. researchgate.net A broader investigation conducted between 1000°C and 1400°C identified ten primary phase fields: SiO₂, Na₂Ca₃Si₆O₁₆, combeite (Na₂Ca₂Si₃O₉), Na₄CaSi₃O₉ss (solid solution), CaSiO₃, Na₂CaSiO₄ss, Na₂Ca₂Si₂O₇ss, Na₂Ca₆Si₄O₁₅, Ca₃Si₂O₇, and Ca₂SiO₄. abo.fibohrium.comresearchgate.net These projections are essential for predicting the initial solid phase that will form during the cooling of a silicate (B1173343) melt. acs.org

Isothermal sections are maps of a phase diagram at a constant temperature, showing the phase fields and tie-lines that indicate the compositions of phases in equilibrium. researchgate.netresearchgate.net These sections provide a detailed snapshot of the phase relationships at a specific processing temperature. For example, an isothermal section of the Na₂O-CaO-SiO₂ system at 1200°C has been constructed based on experimental data. researchgate.net

Invariant points are specific compositions and temperatures where three or more phases are in equilibrium. These points are critical features of a phase diagram. Experimental determination has precisely located several of these points in the Na₂O-CaO-SiO₂ system. researchgate.net

Experimentally Determined Invariant Points in the Na₂O-CaO-SiO₂ System
Invariant Point TypePhases in EquilibriumTemperature (°C)Composition (wt%)
Ternary EutecticNa₂Ca₂Si₃O₉, Na₂Ca₂Si₂O₇, Na₂CaSiO₄125822.5 Na₂O, 34.5 CaO, 43.0 SiO₂ researchgate.net
Ternary Invariant PointNa₂Ca₂Si₃O₉, Na₂Ca₂Si₂O₇, CaSiO₃124511.8 Na₂O, 41.6 CaO, 46.6 SiO₂ researchgate.net

Identification and Characterization of Stable Crystalline Phases

Within the Na₂O-CaO-SiO₂ system, a variety of thermodynamically stable crystalline compounds can form depending on the bulk composition and temperature. researchgate.net These phases are identified and characterized by their unique crystal structures and chemical formulas.

A number of distinct sodium calcium silicate compounds have been identified through experimental studies. abo.firesearchgate.net Thermodynamic analysis indicates that Na₂CaSiO₄ and Na₂Ca₂Si₂O₇ exhibit high stability at temperatures above 860°C in the presence of alumina. researchgate.net The formation sequence of these compounds can be influenced by the molar ratios of the oxide components. researchgate.net

Identified this compound Crystalline Phases
Compound NameChemical FormulaCommon Name / Note
Dithis compoundNa₂CaSiO₄Identified as a primary phase field and a stable compound. researchgate.netresearchgate.netresearchgate.net
Disodium dicalcium disilicateNa₂Ca₂Si₂O₇Identified as a primary phase field and a stable compound. researchgate.netresearchgate.net
Disodium dicalcium trisilicateNa₂Ca₂Si₃O₉Combeite; identified as a primary phase field. abo.firesearchgate.net
Disodium tricalcium disilicateNa₂Ca₃Si₂O₈Identified as a crystalline phase in the system. researchgate.netresearchgate.net
Disodium hexacalcium tetrasilicateNa₂Ca₆Si₄O₁₅Identified as a primary phase field. abo.firesearchgate.net
Tetrasodium calcium trisilicateNa₄CaSi₃O₉Identified as a primary phase field, often as a solid solution. abo.firesearchgate.net

In addition to the ternary compounds, binary calcium silicates are also significant stable phases within the Na₂O-CaO-SiO₂ system, particularly in regions with lower Na₂O content. researchgate.net These phases are well-known for their roles in cement chemistry and hydrated systems. Their characterization is often performed using spectroscopic and diffraction techniques. nih.gov

Dicalcium Silicate (Ca₂SiO₄): Also known as Belite in cement chemistry, it is a primary phase field in the Na₂O-CaO-SiO₂ system. abo.firesearchgate.netresearchgate.net

Tricalcium Disilicate (Ca₃Si₂O₇): This compound has also been identified as a primary phase field in experimental investigations of the system. abo.firesearchgate.netresearchgate.net

Calcium Metasilicate (CaSiO₃): Commonly known as Wollastonite, this is another key primary phase observed in the system's phase equilibria. abo.firesearchgate.netresearchgate.net

Solid Solution Formation and Extent

Contrary to earlier assumptions that many this compound compounds were purely stoichiometric, recent investigations have confirmed the formation of solid solutions. abo.fibohrium.comresearchgate.net A solid solution occurs when the atoms of one element (or compound) substitute for the atoms of another in a crystal lattice.

Specifically, extensive solid solution formation has been verified for Na₂CaSiO₄ and Na₂Ca₂Si₂O₇. abo.fibohrium.comresearchgate.net The existence of these solid solutions significantly impacts the features of the phase diagram, influencing the boundaries of phase fields and the compositions of liquids at equilibrium. abo.fi For instance, the crystallization of glasses in this system can begin with the nucleation of a solid solution, such as Na₄₊₂ₓCa₄₋ₓ[Si₆O₁₈] (where 0 < x < 1), which is enriched in sodium compared to the parent glass. weebly.com The composition of these solid solution crystals can change continuously during the phase transformation process. weebly.com This phenomenon is critical for understanding the crystallization kinetics in multicomponent glasses. weebly.comresearchgate.net

Investigation of Na₂CaSiO₄ and Na₂Ca₂Si₂O₇ Solid Solutions

Recent investigations into the Na₂O-CaO-SiO₂ system have revealed that the compounds dithis compound (Na₂CaSiO₄) and disodium dicalcium disilicate (Na₂Ca₂Si₂O₇), previously considered stoichiometric compounds, actually form solid solutions. pyro.co.zaaalto.fiopengeology.orgmdpi.com This discovery is significant for understanding the phase relations in a system crucial to the glass and glass-ceramics industries. aalto.fiopengeology.org

Studies utilizing the equilibration-quenching technique combined with energy-dispersive X-ray spectroscopy (EDS) and electron probe microanalysis (EPMA) have elucidated the phase equilibria in this ternary system at temperatures ranging from 1000 to 1400 °C. pyro.co.zaopengeology.orgmdpi.com These investigations have identified multiple primary phase fields, confirming the complexity of the system. The formation of Na₂CaSiO₄ and Na₂Ca₂Si₂O₇ solid solutions (ss) means their compositions can vary, which has a notable impact on the features of the phase diagram. aalto.fi For instance, the equilibrium state of the Na₂Ca₂Si₂O₇ solid solution can be reached from either the combeite (Na₂Ca₂Si₃O₉) solid solution or the Na₂CaSiO₄ solid solution. aalto.fi

The identification of these solid solutions contributes to a more accurate thermodynamic reassessment of the Na₂O-CaO-SiO₂ system, providing fundamental data for predicting the crystalline phases that form during the thermal treatment of glasses and glass-ceramics. opengeology.org

Table 1: Primary Phase Fields Identified in the Na₂O-CaO-SiO₂ System (1000-1400 °C) pyro.co.zaopengeology.orgmdpi.com
Phase NameChemical FormulaNotes
Silica (B1680970)SiO₂
This compoundNa₂Ca₃Si₆O₁₆
CombeiteNa₂Ca₂Si₃O₉Forms a solid solution
This compound (ss)Na₄CaSi₃O₉ssSolid Solution
Wollastonite (CaSiO₃)CaSiO₃Can dissolve Na₂SiO₃ to form a solid solution aalto.fi
Dithis compound (ss)Na₂CaSiO₄ssSolid Solution
Disodium Dicalcium Disilicate (ss)Na₂Ca₂Si₂O₇ssSolid Solution
This compoundNa₂Ca₆Si₄O₁₅A high-temperature polymorph (β-phase) has been identified pyro.co.za
RankiniteCa₃Si₂O₇
Larnite (Belite)Ca₂SiO₄β-Ca₂SiO₄ can form a solid solution with Na₂CaSiO₄ aalto.fi

Cationic Substitutions within Solid Solutions (e.g., K-Na substitution)

Cationic substitution is a common phenomenon in solid solutions where one ion replaces another in a crystal lattice. This substitution is primarily governed by ionic size, with ionic charge being a secondary factor; if the charges of the substituting ions differ, the charge balance must be maintained by other substitutions elsewhere in the crystal structure. opengeology.org

In this compound systems, the substitution of potassium (K⁺) for sodium (Na⁺) is a pertinent example. Although detailed studies focusing specifically on K-Na substitution within Na₂CaSiO₄ or Na₂Ca₂Si₂O₇ structures are limited, the principle is well-established in analogous alkali-containing silicate and oxide systems. The ionic radius of K⁺ is larger than that of Na⁺, which would cause a distortion in the crystal lattice upon substitution.

Studies on other complex oxide systems demonstrate the effects of such substitutions. For example, in NASICON-type solid electrolytes, the partial substitution of the larger K⁺ ion for Na⁺ has been shown to increase room temperature ionic conductivity. This is attributed to the size mismatch influencing the crystal framework. In alkali-activated materials, potassium silicate and sodium silicate solutions can be used interchangeably as activators, indicating that K⁺ and Na⁺ can play similar chemical roles in the formation of aluminosilicate (B74896) gels, though they may yield products with different mechanical properties.

Therefore, it is chemically plausible for potassium to substitute for sodium in this compound solid solutions. This substitution would likely alter the unit cell parameters and could influence the material's physical properties, such as thermal stability and ionic conductivity. The extent of this substitution would depend on thermodynamic factors, including temperature and the relative concentrations of Na₂O and K₂O in the system.

Phase Transformations and Stability Fields

Evolution of Phases during Thermal Treatments

The thermal treatment of precursors in the Na₂O-CaO-SiO₂ system induces a sequence of phase transformations that are highly dependent on the stoichiometry of the initial mixture and the calcination parameters. pyrometallurgy.co.za Systematic studies have mapped the formation sequence of various this compound compounds as a function of temperature and the molar ratios of the oxide components.

For instance, when the CaO/SiO₂ ratio is held at 1.0, increasing the Na₂O/SiO₂ ratio from 0.3 to 0.7 results in the sequential formation of different silicate phases as the temperature rises. pyrometallurgy.co.za Similarly, fixing the Na₂O/SiO₂ ratio at 0.5 and increasing the CaO/SiO₂ ratio from 0.3 to 1.2 also yields a distinct evolutionary path of phase formation. pyrometallurgy.co.za

Table 2: Formation Sequence of this compound Compounds during Thermal Treatment pyrometallurgy.co.za
ConditionFormation Sequence
Increasing Na₂O/SiO₂ ratio (0.3 to 0.7) at constant CaO/SiO₂ (1.0)Na₂Ca₃Si₂O₈ → Na₆Ca₃Si₆O₁₈ → Na₂Ca₂Si₂O₇ → Na₂CaSiO₄
Increasing CaO/SiO₂ ratio (0.3 to 1.2) at constant Na₂O/SiO₂ (0.5)Na₆Ca₃Si₆O₁₈ → Na₂Ca₂Si₂O₇ → Na₂CaSiO₄

During the crystallization of glass with a composition near Na₂O·2CaO·3SiO₂, the process begins with the nucleation of a sodium-rich solid solution. researchgate.net The composition of this crystalline phase continuously changes during the phase transformation, approaching that of the stable phase only in the final stages. researchgate.net Thermodynamic studies indicate that Na₂CaSiO₄ and Na₂Ca₂Si₂O₇ exhibit better thermodynamic stability than other this compound compounds at temperatures above 860 °C in the Na₂O-CaO-Al₂O₃-SiO₂ quaternary system. pyrometallurgy.co.za

In-situ Phase Transformations in Aqueous and High-Temperature Environments

High-Temperature Environments:

In-situ high-temperature studies, particularly on the related calcium silicate hydrate (B1144303) (C-S-H) system, provide insights into the transformations sodium calcium silicates may undergo. Using techniques like in-situ heating X-ray diffraction (XRD) and transmission electron microscopy (TEM), researchers have observed that heating C-S-H from ambient temperature to 1000 °C causes a sequence of changes including the loss of weakly and strongly bound water, dehydroxylation, and ultimately a transformation into crystalline phases like wollastonite (CaSiO₃). polymtl.ca During this process, the morphology evolves significantly, with initial foil-like structures shrinking and densifying, eventually becoming drop-like, in a process similar to ceramic sintering. polymtl.ca Above 800 °C, C-S-H can transform into metastable calcium silicate minerals. researchgate.netmatec-conferences.org This is often accompanied by the release of calcium ions from the structure to form CaO precipitates. researchgate.netmatec-conferences.org

Aqueous Environments:

In aqueous environments, particularly under hydrothermal conditions, sodium calcium silicates undergo distinct phase transformations. For example, aluminum leaching residue, which is composed of calcium silicate and this compound, transforms into tobermorite when subjected to hydrothermal treatment at 240 °C. researchgate.net The morphology of the resulting tobermorite evolves from an irregular, fibrous form to a more defined needle-like structure as the reaction time is extended. researchgate.net

In alkaline aqueous solutions, such as sodium silicate solutions, precursor minerals can react to form new phases. The reaction of calcium carbonate in a sodium silicate solution leads to the precipitation of calcium-silicate-hydrate (C-S-H) that may incorporate sodium. Initially, sodium carbonate phases like natron may precipitate, which later transform into thermonatrite, while the C-S-H phase continues to form. This demonstrates that in aqueous alkaline environments, this compound phases can form through the dissolution of calcium-bearing minerals and subsequent reaction with soluble silicates.

V. Advanced Characterization Techniques in Sodium Calcium Silicate Research

Spectroscopic Methods

Spectroscopic techniques are fundamental in probing the local atomic environments and vibrational characteristics of sodium calcium silicate (B1173343).

Solid-state Magic Angle Spinning (MAS) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the short-range order in amorphous and crystalline sodium calcium silicate. By analyzing the resonant frequencies of specific nuclei, detailed information about the local chemical and structural environment can be obtained.

29Si MAS-NMR : This technique is particularly useful for determining the connectivity of silicate tetrahedra, described by Q species, where 'n' represents the number of bridging oxygen atoms connecting to other silicate tetrahedra. The chemical shifts in Si MAS-NMR spectra correlate with the degree of polymerization of the silicate network. Different Q units resonate at distinct frequencies, allowing for their quantification. For instance, studies on metasilicate glasses have utilized the deconvolution of Si MAS-NMR spectra to determine the relative amounts of different Q groups, revealing structural similarities or differences between the glassy state and its crystalline counterparts. researchgate.net In sodium silicate glasses, the addition of Na(_2)O leads to a shift in the Si signal to the side of smaller Q values, indicating depolymerization of the silicate network. geologyscience.ru

23Na MAS-NMR : Na MAS-NMR provides insights into the local environment of sodium ions, which act as network modifiers. The chemical shift of Na is sensitive to the Na-O bond distance and the coordination number of the sodium ion. researchgate.netresearchgate.net An increase in the Na(_2)O content in sodium silicate glasses results in a systematic change in the chemical shift to higher ppm values, which corresponds to a shortening of the average Na-O bond length. researchgate.net In aluminosilicate (B74896) glasses, the peak position in Na MAS spectra shifts toward lower frequencies with increasing Si/Al ratios, suggesting an increase in the average Na-O distance. researchgate.net This technique is crucial for understanding how sodium ions are distributed and how they interact with bridging and non-bridging oxygens.

27Al MAS-NMR : In cases where aluminum is incorporated into the this compound structure, Al MAS-NMR is employed to determine its coordination environment. Aluminum can exist in tetrahedral (AlO(_4)), pentahedral (AlO(_5)), or octahedral (AlO(_6)) coordination. These different coordination states have distinct chemical shift ranges, typically 50–80 ppm for four-fold coordination and 0–10 ppm for six-fold coordination. researchgate.netcuni.cz This information is vital for understanding how aluminum substitutes for silicon in the network or acts as a network modifier.

Typical NMR Chemical Shifts for Nuclei in this compound and Related Glasses
NucleusStructural Unit / EnvironmentTypical Chemical Shift (ppm)
29SiQ4 (e.g., in SiO2)-96 to -110
Q3-86 to -90
Q2-78 to -82
Q1-70 to -75
23NaCharge-balancing AlO4 (longer Na-O distance)-20 to -23
Associated with Non-Bridging Oxygens (shorter Na-O distance)-5 to 15
27AlTetrahedral (AlO4)50 to 80
Pentahedral (AlO5)20 to 50
Octahedral (AlO6)-10 to 20

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify functional groups and to probe the vibrational modes of the molecular structure of this compound. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular chemical bonds.

The FTIR spectra of silicate materials are dominated by strong absorption bands related to the Si-O bonds within the SiO(_4) tetrahedra. The main asymmetric stretching vibration of the Si-O-Si bond is typically observed in the range of 1000-1200 cm. researchgate.net The position and shape of this band are sensitive to the degree of polymerization of the silicate network. The presence of non-bridging oxygens (NBOs), created by the addition of network modifiers like Na(_2)O and CaO, results in additional bands at lower wavenumbers. For instance, bands corresponding to Si-O-NBO vibrations in Q and Q groups appear in the regions of 890-950 cm and around 840 cm, respectively. researchgate.net

Other important vibrational modes include the symmetric stretching of Si-O-Si bonds (around 800 cm) and the bending vibrations of O-Si-O bonds (around 450-525 cm). researchgate.netupc.edu The presence of hydroxyl groups (Si-OH) or water molecules is indicated by stretching vibrations in the broad region of 3000-3600 cm and bending vibrations around 1630-1650 cm. researchgate.netresearchgate.netnih.gov

Characteristic FTIR Absorption Bands in this compound Systems
Wavenumber (cm-1)AssignmentType of Vibration
3000 - 3600O-H in Si-OH and H2OStretching
1630 - 1650H-O-HBending
1410 - 1460C-O in CO32- (from atmospheric carbonation)Stretching
1000 - 1200Si-O-SiAsymmetric Stretching
~940 - 970Si-O stretching in C-S-HStretching
890 - 950Si-O-NBO (Q3 species)Stretching
~840Si-O-NBO (Q2 species)Stretching
~800Si-O-SiSymmetric Stretching
~650Si-O-SiSymmetric Bending
450 - 525O-Si-OBending

Micro-Raman spectroscopy is a complementary vibrational spectroscopy technique that provides valuable information on the structure of this compound, particularly in identifying different silicate species and crystalline phases. It relies on the inelastic scattering of monochromatic light.

Similar to FTIR, Raman spectra of silicate glasses show distinct regions corresponding to different vibrational modes. The high-wavenumber region (850-1250 cm) is associated with the stretching vibrations of different Q species. researchgate.net For example, a weak shoulder around 1150 cm can be assigned to Q species, while the prominent peak around 1100 cm is generally attributed to Q species. researchgate.net An increase in modifier content (like Na(_2)O or CaO) leads to a decrease in the average Q value, which is reflected in the Raman spectra by a shift of the main stretching band to lower wavenumbers. With increasing calcium content in sodium-calcium silica (B1680970) gels, the structure tends towards that of calcium-silicate-hydrate (C-S-H) phases. researchgate.net

The low-wavenumber region contains bands related to bending vibrations of the silicate network. A broad, asymmetric peak between 550 and 600 cm is a composite of bending vibrations and vibrations of four-membered rings. researchgate.net The band centered at approximately 670 cm in C-S-H has been identified as arising from Si-O-Si bending modes involving Q tetrahedra. cas.cz Raman spectroscopy is particularly sensitive to the degree of cross-linking and the amount of non-bridging oxygens in the silicate network. researchgate.net

Key Raman Bands for Structural Analysis of this compound
Wavenumber (cm-1)AssignmentStructural Information
~1150Q4 speciesFully polymerized silicate network
~1100Q3 speciesSheet-like silicate structures
~950 - 1000Q2 speciesChain-like silicate structures
880 - 910Q1 speciesSilicate dimers
~850Q0 speciesIsolated silicate tetrahedra
620 - 690Si-O-Si bending in C-S-H gel (Q2)Poorly crystalline calcium silicate hydrates
550 - 600Network bending vibrationsOverall silicate network structure
~450O-Si-O bending / NBOsDecreasing degree of cross-linking

Microscopic and Imaging Techniques

Microscopy techniques are essential for visualizing the morphology and microstructure of this compound materials and for determining their elemental composition at a micro-scale.

Scanning Electron Microscopy (SEM) is a primary technique for characterizing the surface topography, microstructure, and particle size of this compound powders and bulk materials. By scanning the sample with a focused beam of electrons, high-resolution images of the surface are generated.

SEM analysis reveals that the morphology of this compound can vary significantly depending on the synthesis method. For instance, materials synthesized via a sol-gel route may appear as porous agglomerates, while those produced by solid-state reaction can exhibit block-like particles. acs.orgacs.org In some preparations, the material consists of irregularly shaped aggregates formed by smaller nanoparticles. nih.gov Studies on calcium silicate-based cements have shown a wide range of particle sizes, from approximately 0.2 µm to over 50 µm, with morphologies including spherical, cubic, and needle-like crystals. nih.gov The particle size and its distribution are critical parameters as they influence the material's reactivity and mechanical properties. For example, some synthesis methods for calcium silicate nanoparticles yield aggregates with particle diameters in the range of 50–400 nm. nih.gov

Reported Morphological Characteristics of this compound and Related Materials from SEM Studies
Synthesis/Material TypeObserved MorphologyParticle Size Range
Sol-gel synthesisPorous agglomerates, Irregularly shaped aggregates50 nm - 400 nm
Solid-state reactionBlock-like particlesNot specified
Calcium silicate-based cementsSpherical, cubic, and/or needle-like crystals0.194 µm - 51.82 µm
Chemical precipitationIrregularly shaped aggregates of nanoparticles50 nm - 400 nm

Energy Dispersive Spectroscopy (EDS or EDX) is an analytical technique often coupled with SEM that allows for the elemental analysis of a sample. When the electron beam from the SEM interacts with the sample, it generates characteristic X-rays for the elements present. The EDS detector measures the energy and intensity of these X-rays to determine the elemental composition.

EDS analysis of this compound confirms the presence of the primary constituent elements: sodium (Na), calcium (Ca), silicon (Si), and oxygen (O). nih.gov It is a powerful tool for verifying the stoichiometry of the synthesized compound and for detecting the presence of any impurities or additional elements incorporated into the structure. In studies of various calcium silicate-based materials, EDS has been used to identify not only the main elements but also minor components and radiopacifying agents like zirconium (Zr), bismuth (Bi), or tantalum (Ta). nih.gov EDS can also be used to create elemental maps of a sample's surface, showing the spatial distribution of different elements and providing insights into the homogeneity of the material.

Example of Elemental Composition of a Calcium Silicate-Based Sealer (BioRoot Flow) from EDS Analysis (Weight %)
ElementAfter Setting (wt%)After 28 days in HBSS (wt%)
Oxygen (O)43.47Not specified
Calcium (Ca)36.75Increased
Zirconium (Zr)PresentDecreased
Carbon (C)PresentIncreased
Silicon (Si)PresentIncreased

Thermal and Physicochemical Analysis

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to characterize how a material's properties change with temperature. wikipedia.org DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the identification of thermal transitions such as glass transitions (Tg), crystallization (Tc), and melting (Tm). wikipedia.orgarxiv.org

For amorphous or glassy forms of this compound, DSC is particularly valuable for determining the glass transition temperature, which marks the point where the material changes from a rigid, glassy state to a more rubbery, mobile state. tainstruments.com This is observed as a step-like change in the heat capacity on the DSC curve. tainstruments.com The technique can also quantify the enthalpy changes associated with crystallization and melting, providing insight into the material's thermal stability and processing parameters. researchgate.net Advanced methods like Temperature-Modulated DSC (TM-DSC) can enhance sensitivity and separate overlapping thermal events, which is especially useful for complex silicate systems. arxiv.orgresearchgate.netscispace.com

Table 3: Thermal Events in Silicate Materials Detectable by DSC

Thermal EventDescriptionDSC Signal
Glass Transition (Tg)Transition from a rigid glass to a rubbery stateEndothermic step change in heat flow
Crystallization (Tc)Amorphous material organizes into a crystalline structureExothermic peak
Melting (Tm)Transition from a solid to a liquid stateEndothermic peak
Enthalpy of Transition (ΔH)Heat absorbed or released during a transitionArea under the transition peak

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability of this compound and quantifying mass loss associated with processes like dehydration, dehydroxylation, and decomposition.

In hydrated forms of this compound, TGA can distinguish between different types of water. For example, the mass loss at temperatures below 200°C is typically associated with the evaporation of free or loosely bound water and the decomposition of some low-temperature hydration products. researchgate.netami-instruments.com Mass loss in the 400–550°C range often corresponds to the dehydroxylation of calcium hydroxide (B78521), a potential component in these systems. researchgate.netconicet.gov.ar At higher temperatures (above 600°C), mass loss can be attributed to the decomposition of carbonate phases that may have formed. ami-instruments.comresearchgate.net By analyzing the distinct stages of mass loss, TGA provides a quantitative compositional analysis of the different phases within the material. conicet.gov.ar

Table 4: Representative TGA Mass Loss Stages for Hydrated Cementitious Silicate Systems

Temperature Range (°C)Associated Process
< 200Evaporation of free water and decomposition of some C-S-H gels ami-instruments.com
400 - 550Decomposition of Calcium Hydroxide (Ca(OH)₂) ami-instruments.comresearchgate.net
600 - 900Decomposition of Calcium Carbonate (CaCO₃) ami-instruments.comresearchgate.net

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of submicron particles and molecules in a liquid suspension. horiba.comutdallas.edu The technique works by analyzing the temporal fluctuations in the intensity of laser light scattered by particles undergoing random Brownian motion. horiba.com Smaller particles move more rapidly, causing faster fluctuations in scattered light intensity, which can be mathematically related to particle size via the Stokes-Einstein equation. horiba.com

DLS is highly applicable to the study of this compound when it is in a colloidal or nanoparticle form suspended in a solution. Research on aqueous sodium silicate solutions has successfully used DLS to identify the size distribution of colloidal silica particles. nih.govresearchgate.net These studies have revealed the presence of multiple distinct size classes of particles existing simultaneously in solution. The identification and quantification of these particle populations are crucial for controlling the properties of colloidal systems used in various industrial applications. nih.govscirp.org

Table 5: Particle Size Classes in Aqueous Sodium Silicate Solutions Detected by DLS

Size ClassParticle Radius (nm)
10.4 – 0.6
22.5 – 13
375 – 85

Data from a study on various aqueous sodium silicate solutions. nih.govresearchgate.net

The Brunauer–Emmett–Teller (BET) method is a widely used analytical technique for determining the specific surface area of solid and porous materials. mat-cs.com The analysis is based on the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures. measurlabs.com By measuring the amount of gas adsorbed at various pressures, a BET isotherm is generated, from which the quantity of gas required to form a single molecular layer (a monolayer) on the surface is calculated. The specific surface area is then determined from this monolayer capacity. mat-cs.com

For porous this compound materials, which may be used as catalysts, adsorbents, or in filtration membranes, the specific surface area is a critical property that dictates performance. mat-cs.com A higher surface area generally provides more active sites for chemical reactions or adsorption. The BET technique provides a reliable and quantitative measure of this property. mat-cs.com In addition to surface area, analysis of the adsorption isotherm can also yield information about pore volume and pore size distribution, providing a comprehensive characterization of the material's porous structure. researchgate.net However, it is noted that the conventional use of nitrogen as the adsorptive gas may overestimate the true geometrical surface area compared to measurements using argon. core.ac.ukrug.nl

Table 6: Example Surface Properties of a Porous Silica Material Measured by BET

PropertyValue
BET Surface Area521 m²/g
Pore Volume1.2 cm³/g
Adsorptive GasNitrogen

Data from a representative study on mesoporous silica. researchgate.net

Vi. Reaction Mechanisms and Chemical Interactions of Sodium Calcium Silicate Systems

Hydration Chemistry in Cementitious Systems

The addition of soluble silicates, such as sodium silicate (B1173343), to systems containing calcium sources initiates a series of rapid chemical reactions that are fundamental to the setting and hardening of cements.

Formation Mechanisms of Calcium Silicate Hydrates (C-S-H) from Sodium Silicate and Calcium Sources

The primary reaction upon introducing sodium silicate to a calcium-rich environment is the precipitation of calcium silicate hydrate (B1144303) (C-S-H), the main binding phase in Portland cement concrete. This process can be initiated using various calcium sources, such as calcium nitrate (B79036) or calcium hydroxide (B78521). iccc-online.orgtechconnect.org The fundamental reaction involves the interchange of sodium ions from the silicate with calcium ions from the calcium source. quora.com

When sodium silicate (Na₂SiO₃) and a calcium source like calcium hydroxide (Ca(OH)₂) are mixed in an aqueous solution, the sparingly soluble Ca(OH)₂ releases calcium ions (Ca²⁺). These ions readily replace the sodium ions (Na⁺) in the sodium silicate, leading to the formation of calcium silicate (CaSiO₃), which is almost completely insoluble and precipitates out of the solution. quora.commelscience.com This precipitation is not a simple settling of a powder but the formation of a gel-like substance that absorbs the liquid and solidifies. iccc-online.orgmelscience.com

The general chemical equation for this precipitation reaction is: Na₂SiO₃ + Ca(OH)₂ → CaSiO₃ + 2NaOH

This rapid formation of a C-S-H gel acts as nucleation sites, accelerating further hydration processes within a cementitious system. drillingmanual.com The synthesis of C-S-H can be controlled by factors such as the initial calcium-to-silicon (Ca/Si) ratio, pH, and temperature, which influence the final structure and properties of the hydrate. iccc-online.orgcetjournal.it

Influence of Sodium Silicate on Cement Hydration Kinetics and Product Formation

Sodium silicate is well-known as an accelerator for Portland cement, significantly shortening the setting time. sci-hub.rutimtinker.com The mechanism behind this acceleration involves the immediate reaction of sodium silicate with calcium ions present in the aqueous phase of the cement slurry. drillingmanual.com This reaction forms additional C-S-H nuclei, which hastens the end of the cement's induction (or dormant) period and promotes a faster rate of hardening. drillingmanual.comresearchgate.net

The addition of sodium silicate leads to the intensive formation of calcium hydrosilicates (C-S-H), which contributes to the early strength development of the cement paste. researchgate.netresearchgate.net Studies have shown that even small additions can double the early strength of samples. researchgate.net However, the effect can be dose-dependent; while 2-10% addition provides significant acceleration, it may lead to a decrease in the final compressive strength. timtinker.com

Interestingly, the role of sodium silicate can be reversed in the presence of a retarder. In oil-well cement pastes containing a retarder, the addition of sodium silicate has been observed to prolong the setting time, effectively acting as a retarder itself. sci-hub.rux-mol.com This is attributed to the delay in the hydration of tricalcium aluminate (C₃A), a key mineral phase in cement. sci-hub.ru

Table 1: Effect of Sodium Silicate on Cement Setting Time (without retarder)

TemperatureSodium Silicate Addition (% by weight of cement)Setting Time (minutes)
50°C0~240
50°C1~180
50°C2~120
90°C0~100
90°C1~60
90°C2~40

This is an interactive data table based on trends described in source sci-hub.ru. The values are illustrative.

Interactions between Sodium Silicate, Calcium Hydroxide, and Other Cement Phases

The primary interaction of sodium silicate within a hydrating cement system is with calcium hydroxide (Ca(OH)₂, also known as portlandite). Portlandite is a principal product of the hydration of tricalcium silicate (C₃S) and dicalcium silicate (C₂S), the main components of Portland cement. The silicate ions (SiO₃²⁻) from sodium silicate react with Ca(OH)₂ to form additional C-S-H gel. emerald.comrsc.org This pozzolanic-like reaction consumes the often-problematic portlandite, filling pore spaces and improving the microstructure and strength of the material. rsc.orgrsc.org

Beyond portlandite, sodium silicate also interacts with other cement phases. In systems containing calcium aluminate cement, sodium silicate can react with hexagonal hydrate phases like CAH₁₀ and C₂AH₈. This reaction forms a stable hexagonal crystal, C₂ASH₈, which can inhibit the conversion of these phases into the weaker, cubic C₃AH₆, thereby preventing long-term strength loss. rsc.org Furthermore, sodium silicate has been shown to promote the hydration of C₃A in certain systems, especially when used to counteract the retarding effect of other admixtures. researchgate.net

Role of Pore Solution Chemistry and pH in Reaction Pathways

The pore solution of hydrating cement is a highly alkaline environment, typically with a pH around 13. researchgate.net The addition of sodium silicate, itself an alkaline material, further influences this chemistry. The high pH is crucial for the dissolution of silicate and aluminate species from cement grains and fly ash, a necessary step for the formation of hydration and geopolymerization products. emerald.comnih.gov

In geopolymer systems, which use alkaline activators like sodium silicate and sodium hydroxide to react with aluminosilicate (B74896) source materials, the alkalinity of the pore solution is paramount. emerald.comnih.gov The hydroxide ions (OH⁻) from the alkaline solution facilitate the breaking of Si-O-Si and Al-O-Al bonds in the source material, leading to the release of silicate and aluminate monomers into the solution. nih.gov These monomers then polycondense to form the geopolymer binder. The concentration of the alkaline activator and the Si/Na and Al/Na molar ratios in the system directly impact the pH of the pore solution and, consequently, the reaction rates and compressive strength of the final product. nih.gov

In Portland cement systems, the introduction of sodium silicate can initially decrease the pH of the pore solution, which accelerates the hydration of cement clinker minerals and promotes the intensive formation of C-S-H. researchgate.net The OH⁻ ions that pass into the solution are consumed in the depolymerization and hydrolysis of the silicate anions from the additive. researchgate.net

Ion Exchange and Adsorption Phenomena at Silicate Interfaces

The surfaces of calcium silicate hydrates are chemically active and play a significant role in the immobilization of various ions through ion exchange and adsorption mechanisms.

Mechanisms of Cation Adsorption on Calcium Silicate Hydrate Surfaces (e.g., Na⁺, Cs⁺)

The C-S-H gel structure possesses a net negative surface charge, which allows it to attract and bind cations from the surrounding solution. nih.gov This property is particularly important for the immobilization of radioactive waste, such as cesium (Cs⁺), and for understanding the behavior of alkali ions like sodium (Na⁺) within the cement matrix. nih.govresearchgate.net

The adsorption of cations like Na⁺ and Cs⁺ onto C-S-H surfaces occurs through several mechanisms:

Ion Exchange : Cations from the pore solution can substitute for calcium ions at exchangeable sites within the C-S-H structure. osti.gov Molecular dynamics simulations show that sodium ions can replace calcium cations in the interlayer of the C-S-H structure. researchgate.net This exchange is driven by charge balance and the relative affinity of the C-S-H for different cations. iaea.org

Inner-Sphere Adsorption : Cations can be strongly bound directly to the silicate surface, restricted by coordinated oxygen atoms of the silicate tetrahedra. nih.govresearchgate.net This is a form of chemisorption.

Outer-Sphere Adsorption : Cations can also be loosely bound, connected to the surface through water molecules in their hydration shells. researchgate.net

Studies have shown that the adsorption capacity for monovalent cations on the C-S-H surface follows the sequence Na⁺ >> K⁺ > Cs⁺, which is inversely related to their ionic radius. nih.gov While Na⁺ is present primarily at exchangeable sites, Cs⁺ has been observed to form both strong inner-sphere and weak outer-sphere complexes with the C-S-H surface. researchgate.netiaea.org These adsorption mechanisms dramatically reduce the mobility and diffusion of these ions within the cement matrix, which is critical for the long-term durability and containment capabilities of cement-based materials. researchgate.netresearchgate.net

Table 2: Summary of Cation Adsorption Mechanisms on C-S-H

CationPrimary Adsorption MechanismBinding StrengthKey Findings
Na⁺ Ion exchange with Ca²⁺; connected to non-bridging oxygen sites. osti.govresearchgate.netExchangeablePrimarily located at exchangeable sites; its presence can cause volume expansion of the C-S-H layer. researchgate.netiaea.org
Cs⁺ Inner-sphere and outer-sphere adsorption. researchgate.netStrong (inner-sphere), Weak (outer-sphere)Immobilized in vacancies between silicate chains; diffusion is significantly reduced compared to solution. nih.govresearchgate.net

This is an interactive data table based on data from sources nih.govresearchgate.netosti.govresearchgate.netiaea.orgresearchgate.net.

Surface Charge Compensation and Complex Formation

The surface of sodium calcium silicate materials possesses a charge that is fundamentally influenced by the surrounding chemical environment, particularly pH. The primary mechanism for surface charge development is the deprotonation of surface silanol (B1196071) groups (Si-OH), which results in a negative surface charge. This negative charge is then balanced by the adsorption of cations from the solution, a process critical to the material's interfacial behavior.

In aqueous systems, calcium (Ca²⁺) and sodium (Na⁺) ions play a significant role in compensating for this negative surface charge. The interaction of these cations with the silicate surface can lead to the formation of different types of complexes, primarily categorized as inner-sphere and outer-sphere complexes.

Inner-sphere complexes form when ions bind directly to the surface without an intermediary water molecule. This type of bonding is typically stronger and occurs with ions that have a high affinity for the silicate surface sites.

Outer-sphere complexes involve cations that remain hydrated and are attracted to the charged surface through electrostatic forces, with one or more water molecules remaining between the cation and the silicate surface.

The extent of charge compensation and the type of complex formed depend on several factors, including the ionic radius, hydration energy of the cation, and the specific characteristics of the silicate surface. For instance, studies on related silicate systems have shown that ions like Cd²⁺ and Pb²⁺ can form both inner- and outer-sphere complexes, while Zn²⁺, with its stronger hydration interaction, tends to form outer-sphere complexes. nih.gov

The addition of other ions, such as hydroxide (OH⁻), can further modify the surface charge. An increase in pH leads to greater deprotonation of silanol groups, making the surface more negative. However, the co-adsorption of cations like Ca²⁺ along with OH⁻ can lead to a complex interplay that determines the final surface charge density. wikipedia.org This charge-balancing mechanism at the molecular level is crucial for the stability and reactivity of the material. researchgate.net

The arrangement and availability of functional groups on the silicate surface also play a predominant role in the formation of adsorption complexes. The spatial distribution of these sites can influence the specific adsorption capacity for various ions. researchgate.net

Specific Adsorption Capacity of Silicate Surfaces

Silicate surfaces, including those of this compound, are recognized for their ability to adsorb a variety of substances, particularly heavy metal ions from aqueous solutions. This adsorption capacity is a critical property for applications in environmental remediation. The specific adsorption capacity (SAC) is a measure of the amount of a substance that can be adsorbed per unit mass of the adsorbent.

The adsorption process is influenced by numerous factors such as pH, temperature, initial concentration of the adsorbate, and the specific surface area of the silicate material. The mechanism often involves the formation of chemical bonds, such as Si-O-Cu structures when adsorbing copper ions. mdpi.com

Research has demonstrated the effectiveness of various silicate-based materials in removing heavy metals. The adsorption capacity is highly dependent on both the adsorbent and the specific metal ion. For example, a study on a silicate-based material reported the following adsorption sequence for different divalent cations: Cu²⁺ > Zn²⁺ ≈ Co²⁺ > Mn²⁺. researchgate.net

The table below summarizes findings from various studies on the adsorption capacities of different silicate-based adsorbents for several heavy metal ions.

Adsorbent MaterialMetal IonMaximum Adsorption Capacity (mg/g)Reference
Hydrated amorphous magnesium silicateCu²⁺59 researchgate.net
Hydrated amorphous magnesium silicateZn²⁺25 researchgate.net
Hydrated amorphous magnesium silicateCo²⁺23 researchgate.net
Hydrated amorphous magnesium silicateMn²⁺15 researchgate.net
Active silicate heavy metal adsorbent (ASHMA)Cu(II)>300 mdpi.com
Silica-core composite (IS/(PEI/PAA)r=1.0)Pb²⁺10.39 mdpi.com
Silica-core composite (IS/(PEI/PAA)r=1.0)Ni²⁺6.96 mdpi.com
PEI–silica (B1680970) nanoparticlesCr³⁺183.7 mdpi.com
PEI/sodium silicate compositeCu²⁺137 mdpi.com

These values highlight the significant potential of silicate materials in environmental applications. The high surface area and the presence of reactive surface groups contribute to their substantial adsorption capacities.

Sol-Gel Transition and Gelation Mechanisms

The sol-gel process is a versatile method for synthesizing materials with controlled structures, including this compound systems. It involves the transition of a colloidal suspension (sol) into a continuous solid network (gel). This transition is governed by complex chemical reactions, primarily hydrolysis and condensation of precursors.

In silicate solutions, the gelation process is driven by the polymerization of silicic acid monomers and oligomers. The rate and extent of this polymerization are strongly influenced by factors such as pH, temperature, and the concentration of silicate species. researchgate.net Polyvalent cations, such as Ca²⁺, play a crucial role as cross-linking agents in this process.

The mechanism involves the interaction of these cations with negatively charged silicate species. Divalent and trivalent cations can form ionic bridges between different silicate polymer chains, leading to the formation of a three-dimensional gel network. nih.govnih.gov This ionic cross-linking is fundamental to the gelation of many biopolymers like alginate and pectin (B1162225) when interacting with cations such as Ca²⁺, Fe³⁺, and Al³⁺. nih.govnih.gov

The strength and nature of these cross-links depend on the specific cation used. For instance, trivalent cations like Fe³⁺ can lead to a more compact and stronger gel network compared to divalent cations like Ca²⁺, which are often described as forming a characteristic "egg-box" structure with polymers like alginate. mdpi.com The size of the cation and its hydration sphere also affect the consolidation and strength of the resulting material; larger cations can lead to more ionic bonds and higher compressive strength. researchgate.net

The gelation time is a critical parameter in the sol-gel process and is highly sensitive to the chemical conditions. An increase in the concentration of divalent ions (e.g., Ca²⁺ and Mg²⁺) can accelerate gelation, though it may also lead to precipitation if concentrations are too high. researchgate.net The pH is another critical factor, as it controls the rate of silanol condensation reactions, which are necessary for forming the Si-O-Si bridges that constitute the gel's backbone. nih.gov

Organic-inorganic hybrid gels, such as those combining alginate and silica, leverage the advantages of both components to create materials with enhanced properties. Alginate, a natural polysaccharide, can form hydrogels through ionic cross-linking with divalent cations like Ca²⁺. nih.gov However, these pure alginate gels can sometimes lack mechanical stability. nih.gov

Incorporating a silica network can overcome these limitations. In alginate-silica hybrid systems, the two networks are interpenetrating. The formation process often involves the simultaneous gelation of both components. For example, an internal gelation method can be used where a calcium salt is sequestered and slowly released to trigger alginate cross-linking, while a silica precursor (like tetraethyl orthosilicate, TEOS) undergoes hydrolysis and condensation to form the silica network. nih.gov

The stability of these hybrid gels is enhanced by the interactions between the organic and inorganic phases. Under acidic conditions, the carboxylate groups of alginate become protonated, enabling them to form hydrogen bonds with the silanol groups on the surface of the silica species. mdpi.com This interaction helps to create a more integrated and stable hybrid network. mdpi.com In some synthesis routes, covalent bonds are formed between the alginate and silica precursors, for instance, through a Schiff base reaction, leading to even more robust and stable hydrogels. researchgate.netresearchgate.net

The resulting hybrid materials exhibit improved mechanical properties and chemical resistance compared to their individual components. nih.gov The porosity and surface area of these gels can be tailored by controlling the synthesis conditions, such as the ratio of alginate to silica. mdpi.com These characteristics make them suitable for a wide range of applications, including as matrices for enzyme immobilization and in biomedical fields. nih.gov

Solid-State Reaction Pathways

The synthesis of this compound compounds through solid-state reactions involves the high-temperature interaction of precursor materials, typically oxides (CaO, SiO₂) and carbonates (Na₂CO₃, CaCO₃). The reaction mechanism is complex, proceeding through a series of intermediate phases and phase transitions that are dependent on temperature and the stoichiometry of the reactants.

When using carbonate precursors, an initial key step is the thermal decomposition of the carbonates to their respective oxides. For instance, CaCO₃ decomposes to CaO and CO₂ at temperatures generally above 600-700°C. mdpi.com The newly formed, highly reactive oxides then begin to react with silica.

Studies on the Na₂O-CaO-SiO₂ ternary system show that the formation of various this compound phases occurs over a range of temperatures. Using Na₂CO₃, CaCO₃, and SiO₂ as reactants, direct phase formation reactions are observed to occur in the temperature range of 730–903°C. researchgate.net Above 903°C, phase transition reactions become more prominent. researchgate.net

The sequence of phase formation can be complex. For example, in the synthesis of a this compound-based catalyst, calcination of the precursor mix at 800°C led to the emergence of the Na₂CaSiO₄ phase from the solid-state reaction between calcium silicates (or CaO) and sodium oxides formed from the partial decomposition of Na₂CO₃. mdpi.com

The kinetics of these solid-state reactions can be described by different models depending on the temperature range. For the Na₂O-CaO-Al₂O₃-SiO₂ system, the formation kinetics between 730–842°C correspond to an F2 model (a second-order reaction model), while between 842–903°C, they align with an A1 model (a first-order reaction model). researchgate.net

Decomposition: Carbonate precursors decompose to form reactive metal oxides (e.g., CaCO₃ → CaO + CO₂).

Initial Reaction: The most reactive oxides (e.g., CaO, Na₂O) react with the surface of silica particles to form simple silicates or intermediate phases.

Diffusion and Further Reaction: As the reaction progresses, solid-state diffusion of ions through the newly formed product layers becomes a critical, often rate-limiting, step for the reaction to proceed to completion.

Phase Transformation: At higher temperatures, intermediate silicate phases may transform into more thermodynamically stable compounds. For instance, above 860°C, Na₂CaSiO₄ and Na₂Ca₂Si₂O₇ are reported to be the more stable phases in certain systems. researchgate.net Sintering reactions reach equilibrium at temperatures above 1050°C. researchgate.net

The final product is a result of these intricate, temperature-dependent reaction and diffusion processes. Techniques like rapid combustion synthesis can also be employed, where a precursor mixture undergoes auto-ignition, creating very high local temperatures that enhance phase formation. researchgate.net

Thermal Decomposition Reactions and By-product Evolution

The thermal stability of this compound compounds is a critical factor in their application, particularly in high-temperature industrial processes such as glass and ceramic manufacturing. Research indicates that specific compounds within this family, such as Na₂CaSiO₄ and Na₂Ca₂Si₂O₇, exhibit significant thermodynamic stability at temperatures exceeding 860°C. researchgate.netresearchgate.net However, the thermal behavior, including decomposition and phase transitions, is highly dependent on the specific stoichiometry of the compound, the presence of other substances, and the heating conditions.

Detailed studies on the formation of sodium calcium silicates from precursors like sodium carbonate (Na₂CO₃), calcium carbonate (CaCO₃), and silicon dioxide (SiO₂) provide insight into the evolution of by-products at high temperatures. During the solid-state synthesis of these silicates, the primary decomposition reactions involve the thermal breakdown of the carbonate precursors. For instance, the synthesis of Na₂CaSiO₄ involves the decomposition of CaCO₃ at temperatures between 600°C and 700°C to form calcium oxide (CaO) and carbon dioxide (CO₂) gas. mdpi.com Similarly, sodium carbonate decomposes at higher temperatures, also releasing CO₂. quora.com

The reaction to form this compound can be generally represented by the high-temperature reaction between silicon dioxide, sodium carbonate, and calcium carbonate:

xNa₂CO₃ + yCaCO₃ + zSiO₂ → (Na₂O)ₓ(CaO)ᵧ(SiO₂)z + (x+y)CO₂ (g)

This reaction highlights the evolution of carbon dioxide as the principal gaseous by-product during the formation phase. In systems containing hydrated forms of this compound, the application of heat above the softening point can lead to the release of steam (H₂O), which can act as a foaming agent. researchgate.net

The thermal stability extends to high temperatures where sintering reactions occur. In complex systems like the Na₂O-CaO-Al₂O₃-SiO₂ quaternary system, equilibrium is typically reached above 1050°C, with Na₂CaSiO₄ being one of the stable phases. researchgate.netresearchgate.net Above this temperature range, instead of complete decomposition, phase transitions or melting are more common. For example, studies on sodium silicate water glass show that crystalline phases form and transform upon heating, with the system turning into a liquid phase above 800°C. researchgate.net The decomposition of related compounds, such as tricalcium silicate (3CaO·SiO₂), has been observed to be most significant around 1,175°C, where it breaks down into dicalcium silicate and free lime. nist.gov

The following table summarizes key thermal events and by-products associated with this compound systems based on available research findings.

Temperature Range (°C)ProcessAssociated Compound/SystemBy-products / Resulting PhasesReference
400CrystallizationSodium Silicate Water Glass (Na₂O/SiO₂=1:3)β-Na₂Si₂O₅ researchgate.net
600CrystallizationSodium Silicate Water Glass (Na₂O/SiO₂=1:3)Cristobalite (SiO₂) researchgate.net
600–700Precursor DecompositionCaCO₃ during Na₂CaSiO₄ synthesisCaO, CO₂(g) mdpi.com
>800Phase Transition to LiquidSodium Silicate Water Glass (Na₂O/SiO₂=1:3)Liquid phase researchgate.net
>860High Thermodynamic StabilityNa₂CaSiO₄, Na₂Ca₂Si₂O₇Stable phases researchgate.netresearchgate.net
>1050Equilibrium of Sintering ReactionsNa₂O-CaO-Al₂O₃-SiO₂ SystemStable phases including Na₂CaSiO₄ researchgate.netresearchgate.net
~1175Maximum DecompositionTricalcium Silicate (3CaO·SiO₂)Dicalcium Silicate, CaO nist.gov

Vii. Theoretical and Computational Studies of Sodium Calcium Silicate

Density Functional Theory (DFT) Investigations

DFT has emerged as a powerful tool for investigating the intrinsic electronic properties and reactivity of sodium calcium silicate (B1173343) and its constituent phases. By solving the quantum mechanical equations governing the electrons in the system, DFT can accurately predict a wide range of material properties from first principles.

Electronic Structure Characterization of Sodium Calcium Silicates and Related Phases

First-principles calculations have been employed to understand the relationship between the electronic structure and reactivity of calcium silicate phases. Studies on dicalcium silicate (Ca₂SiO₄) and tricalcium silicate (Ca₃SiO₅) have revealed that the high reactivity of Ca₃SiO₅ is associated with more ionic oxygen atoms that are loosely bound to the system mit.edu. The electronic structure of sodium silicate glass has also been investigated, showing that an increase in Na₂O content leads to a decrease in the total bond order density, indicating a disruption of the silica (B1680970) network's connectivity researchgate.net. The addition of Na₂O also influences the electronic density of states and the nature of chemical bonding in silicate glasses aps.org. For Na₂CaSiO₄, it crystallizes in the cubic P2₁3 space group, with specific bond lengths for Na-O, Ca-O, and Si-O, which dictate its electronic properties materialsproject.org. DFT calculations have also been used to study the electronic properties of various silicate compounds as potential cathode materials in Li-ion batteries researchgate.net.

The analysis of the partial density of states (PDOS) shows that in certain doped calcium silicates, the valence states near the Fermi level are only slightly affected, while the conduction states are significantly modified mit.edu. The introduction of impurities can lead to the formation of new hybridized orbitals and charge exchange between the impurity atoms and the bulk material, altering the electronic structure and reactivity mit.edu.

Modeling of Water Adsorption and Dissociation on Silicate Surfaces

DFT simulations have been instrumental in understanding the interaction of water with silicate surfaces, a critical step in processes like hydration. Studies on β-dicalcium silicate (β-Ca₂SiO₄) surfaces show that water adsorption is thermodynamically favorable, with a range of adsorption energies depending on the specific surface and adsorption site mdpi.compreprints.orgpreprints.org. The adsorption mechanism involves a dual interaction: a nucleophilic interaction of the water's oxygen lone pair with surface calcium atoms and an electrophilic interaction (hydrogen bond) of a water hydrogen atom with surface oxygen atoms mdpi.compreprints.org.

DFT calculations have determined adsorption energies for single water molecules on various surfaces of β-C₂S and M₃-C₃S, with molecular adsorption being favored on β-C₂S surfaces and dissociative adsorption on M₃-C₃S surfaces uwa.edu.auresearchgate.net. The adsorption of water can weaken the bonds between surface atoms, promoting dissolution uwa.edu.au. On hydroxylated silica surfaces, water adsorbs through hydrogen bonds with surface hydroxyl groups, and at monolayer coverage, an ordered "tessellation ice" with quadrangular and octagonal hydrogen-bonded water rings can form iphy.ac.cn.

Adsorption Energies of Water on Silicate Surfaces from DFT Studies
Silicate PhaseSurfaceAdsorption Energy (eV)Adsorption TypeReference
β-Ca₂SiO₄(100), (010), (101)-0.78 to -1.48Molecular mdpi.com
β-Ca₂SiO₄Low-index surfaces-0.752 to -1.210Molecular uwa.edu.au
M₃-Ca₃SiO₅Low-index surfaces-0.732 to -3.242Dissociative uwa.edu.au
α-quartz(001)-0.17 to -0.75Molecular acs.org

Elucidation of Ion Binding Mechanisms at Silicate Interfaces (e.g., Ca²⁺ binding to silica)

DFT calculations have provided detailed insights into the binding of ions to silicate surfaces. For instance, the binding energies between aluminosilicate (B74896) oligomers and various metal cations have been determined, showing that the metal cations form metal-oxygen bonds with oxygen atoms in both silica and alumina tetrahedra frontiersin.org. The strength of these interactions varies with the cation, with a general trend of increasing interaction energy in the order of K⁺ < Na⁺ < Li⁺ frontiersin.org.

The presence of metal ions like Na⁺, Mg²⁺, and Ca²⁺ on an α-quartz (001) surface influences the adsorption of water molecules, causing a deflection in their spatial position acs.org. DFT simulations have also been used to study the interaction of ionic liquid pairs with hydroxylated α-SiO₂ surfaces, revealing the formation of hydrogen bonds between the anion and the surface hydroxyl groups aip.org. Recent simulations of deprotonated silica surfaces have shown persistent coordination of Na⁺ to SiO⁻ groups researchgate.net. The adsorption of SiO(OH)₃⁻, a key component of sodium silicate, on the surface of calcium-bearing minerals occurs through the reaction with calcium active sites, forming hydrophilic metal silicate complexes mdpi.com.

Calculation of Gibbs Free Energies and Reaction Pathways for Gel Formation

DFT has been utilized to understand the thermodynamics of gel formation, which is crucial for applications like cements. By calculating the Gibbs free energies of chemical reactions, the propensity of dissolved species to form larger complexes characteristic of calcium-silicate-hydrate (C-S-H) and related gels can be assessed researchgate.net. These calculations have shown that the formation of C-S-H involves favorable interactions between calcium-bearing species and silicate monomers researchgate.net.

The sol-gel process, which is fundamental to the formation of silicate gels, is initiated by the acidification of sodium silicate solutions, leading to the formation of reactive silanol (B1196071) groups that polymerize to form a 3D gel network mdpi.com. The kinetics of this process are influenced by factors such as pH and the concentration of reactants mdpi.com. DFT can also be used to study the dissolution mechanisms of silicate precursors, which is a critical step in gel formation. For example, the activation energies for breaking the oxo-bridging bonds in metakaolinite have been calculated, providing insights into the initial stages of geopolymerization mdpi.comnih.gov.

Calculated Gibbs Free Energies (ΔG) for Reactions in C-S-H Gel Formation
Reacting SpeciesProductΔG (kJ/mol)Reference
Ca(OH)₂(H₂O)₄ + Si(OH)₄CaSi(OH)₆(H₂O)₂-26.3 researchgate.net
Ca(OH)₂(H₂O)₄ + Si(OH)₃O⁻CaSi(OH)₅O(H₂O)₂⁻-10.3 researchgate.net
2 x Si(OH)₃O⁻Si₂O(OH)₆²⁻30.9 researchgate.net
Si(OH)₃O⁻ + Si(OH)₂O₂²⁻Si₂O₂(OH)₅³⁻41.1 researchgate.net

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic, atomistic view of the behavior of sodium calcium silicate systems over time, complementing the static picture provided by DFT. By solving the classical equations of motion for a large ensemble of atoms, MD can simulate processes such as ion diffusion and surface interactions.

Atomistic Insights into Ion-Surface Interactions and Diffusion

MD simulations have been extensively used to study the structure of silicate glasses and the interactions at their surfaces aip.orggeoscienceworld.org. These simulations have provided insights into the hydration properties of silicate glass surfaces and the effect of pH on these properties aip.org. The immersion energy of the glass surface is found to increase with an increase in ionic surface density and pH, which is attributed to the stronger interaction between water and cations compared to water and silanol groups aip.org.

MD simulations have also been employed to investigate the behavior of ions at the solid-liquid interface. For instance, the response of water dipoles and dissolved salt ions to an applied electric field in a silica nanopore has been studied, highlighting the interplay between hydrogen bonds with the silica surface and dipole orientation with the applied field rsc.org. The diffusion of sodium ions in sodium silicate glasses has been a subject of numerous MD studies, revealing that Na⁺ ions move from one Na-polyhedron to another and that this diffusion is accompanied by a correlation effect where ions often return to their starting polyhedron jst-ud.vnresearchgate.netsemanticscholar.orgbohrium.com. The diffusion coefficient of sodium ions decreases as the silica content increases due to a more complex and constrained network structure jst-ud.vn. Furthermore, MD simulations have been used to model the structure of intergranular films of sodium and calcium silicate in alumina semanticscholar.org.

Sodium Ion Diffusion Coefficients in Sodium Silicate Glasses from MD Simulations
Glass Composition (Na₂O·mSiO₂)Temperature (K)Diffusion Coefficient (D) (x 10⁻⁵ cm²/s)Reference
m = 111731.399 jst-ud.vn
m = 411730.673 jst-ud.vn

Simulation of Structural Dynamics and Phase Evolution

Molecular dynamics (MD) simulations are a powerful computational method used to model the structural dynamics of this compound glasses. In these simulations, the trajectories of atoms and ions are calculated over time based on interatomic potentials, providing a moving picture of the glass structure. This allows for the examination of phenomena such as the distribution of modifier ions (Na⁺ and Ca²⁺), the connectivity of the silicate network, and the coordination environment of each element.

Simulations of soda-lime-silica glass, a close relative of this compound, have revealed that modifier ions like Ca²⁺ tend to be coordinated by non-bridging oxygens, creating localized clusters within the silicate network. agc.com The distribution of Na⁺ ions can be more varied, with some studies suggesting they are also surrounded by non-bridging oxygens, while others indicate coordination with both bridging and non-bridging oxygens, leading to a more homogeneous distribution. agc.com The specific arrangement is influenced by the potential models used in the simulation. agc.com

The evolution of the glass structure, including phase transformations such as crystallization, can also be simulated. MD simulations have been used to study the crystallization process where phases like Na₂Ca(SiO₃)₂ are formed. acs.org These simulations provide insights into the structural role of different ions and their effect on the short- and medium-range order of the glass as it transitions to a crystalline state. acs.org

Beyond MD, phase-field modeling (PFM) is another computational technique employed to simulate crystal growth in this compound systems at a larger scale. PFM can quantitatively reproduce experimental crystal growth rates and simulate complex phenomena like the interaction between growing crystals on the glass surface. acs.org

The following table summarizes key parameters and findings from typical molecular dynamics simulations of soda-lime-silica glasses:

Simulation ParameterTypical Value/MethodSignificance
Potential Model Empirical potentials (e.g., developed by Matsui) or ab-initio based potentials agc.comDetermines the accuracy of interatomic forces and resulting structure.
Ensemble Isothermal-isobaric (NPT) agc.comd-nb.infoMaintains constant temperature, pressure, and number of particles, mimicking experimental conditions.
Cooling Rate Varies, often much faster than experimental ratesCan influence the final glass structure, particularly the medium-range order.
System Size Typically thousands of atoms (e.g., 2860) agc.comMust be large enough to avoid finite size effects and accurately represent bulk properties.
Analysis Radial distribution functions, coordination numbers, Qⁿ species distribution, ring size distribution agc.comProvides detailed structural information at the atomic level.

Integration of Computational and Experimental Data

The synergy between computational modeling and experimental investigation is crucial for a comprehensive understanding of this compound. Theoretical predictions are validated against experimental data, and in turn, simulations provide atomic-scale interpretations of macroscopic observations.

A critical step in computational materials science is the validation of simulation results against real-world experimental data. For this compound, this is often achieved by comparing simulated structural and spectroscopic properties with those obtained from techniques like X-ray diffraction (XRD), neutron diffraction, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy.

For instance, the calculated X-ray interference function from MD simulations of soda-lime-silica glass has been shown to be comparable to observed experimental data. agc.com In studies of the glass-to-crystal transition in this compound, XRD and multinuclear NMR spectroscopy have been used to probe the structural resemblance between the glass and its isochemical crystals. github.io These experimental findings support the idea that similarities in the short- and intermediate-range order between the glassy and crystalline states can facilitate homogeneous nucleation, a concept that is further elucidated by MD simulations. github.io

Raman spectroscopy is another powerful tool for validation. The vibrational modes observed in experimental Raman spectra can be correlated with specific structural units in the glass. Computational studies can predict these vibrational properties, and a close match between the simulated and experimental spectra lends confidence to the structural model generated by the simulation. researchgate.net For example, combined micro-Raman and MD simulation studies have been used to understand the structural role of various components in Na₂O-CaO-SiO₂-based glasses. researchgate.net

The table below illustrates how different experimental techniques are used to validate computational models of this compound and related glasses:

Experimental TechniqueValidated Computational Parameter/PropertyReference
X-ray/Neutron Diffraction Radial distribution functions, static structure factor, interatomic distances. agc.com agc.comgithub.io
NMR Spectroscopy Coordination numbers, Qⁿ speciation, spatial distribution of modifier cations. github.io github.io
Raman Spectroscopy Vibrational modes corresponding to specific structural units (e.g., Si-O-Si linkages, Qⁿ species). researchgate.net researchgate.net
Density Measurements Bulk density of the simulated glass. researchgate.net researchgate.net
Thermal Analysis (e.g., DSC) Glass transition and crystallization temperatures. researchgate.net researchgate.net

The integration of computational and experimental methods provides a more complete picture of the behavior of this compound than either approach could achieve alone. Experiments can measure macroscopic properties and reaction kinetics, while simulations can reveal the underlying atomic-scale mechanisms.

For example, experimental studies on the crystallization of Na₂O-2CaO-3SiO₂ glass show that it undergoes homogeneous nucleation. github.io MD simulations complement this by demonstrating that the spatial distribution of sodium and calcium ions in the glass is very similar to that in the corresponding crystalline phase, which facilitates this internal nucleation process. github.io This provides a mechanistic explanation for the observed crystallization behavior.

Similarly, in the study of bioactive glasses within the Na₂O-CaO-SiO₂ system, experimental measurements of ion release and dissolution rates can be correlated with MD simulations that show how different ions are incorporated into the glass network and how they diffuse through the structure. researchgate.net This combined approach is essential for understanding and predicting the bioactivity of these materials.

The investigation of reaction mechanisms, such as hydration and dissolution, also benefits greatly from this integrated approach. Reactive force field simulations can model the chemical reactions occurring at the glass-water interface, such as the dissociation of water molecules and their interaction with the silicate network. acs.org These simulations provide a dynamic picture of how the glass structure breaks down at the atomic level, which can be correlated with experimental observations of dissolution kinetics.

Viii. Advanced Applications and Research Directions in Materials Science and Environmental Engineering

Cement and Construction Materials Chemistry

In the realm of construction, silicates are integral to enhancing the performance, durability, and sustainability of cement-based materials. Research is actively exploring their role in creating next-generation binders, improving the properties of concrete, and engineering materials with novel functionalities like self-healing and ground reinforcement.

Sodium silicate (B1173343) is widely utilized as a concrete admixture to modify and enhance the properties of fresh and hardened concrete. superplasticizers.com When added to concrete mixes, it functions as an accelerator, speeding up the setting time and promoting the development of high early strength. nbinno.comresearchgate.net This is particularly beneficial in applications requiring rapid formwork removal or in cold weather concreting.

The primary mechanism involves the reaction of sodium silicate with calcium hydroxide (B78521) (Ca(OH)₂), a byproduct of Portland cement hydration, to form additional calcium silicate hydrate (B1144303) (C-S-H) gel. nbinno.comrsc.orgnih.govin2-concrete.com C-S-H is the main binding phase in concrete, responsible for its strength and durability. researchgate.net The supplementary C-S-H gel produced by the silicate reaction fills pores and capillaries within the concrete matrix. nbinno.comrsc.org This process leads to a denser, harder, and less permeable material, significantly improving its durability and resistance to water ingress and chemical attack. superplasticizers.comnbinno.comin2-concrete.com Admixtures based on sodium silicate can be formulated by mixing the silicate with an acid, such as a carboxylic acid, in the presence of water and then solidifying the mixture. google.com

Table 1: Effects of Sodium Silicate as a Concrete Admixture

PropertyEffectMechanism
Setting Time AcceleratedPromotes rapid formation of hydration products. nbinno.comresearchgate.net
Early Strength IncreasedFormation of additional Calcium Silicate Hydrate (C-S-H) gel. nbinno.comnih.gov
Density IncreasedFilling of pores and voids by C-S-H gel. in2-concrete.com
Permeability ReducedDensification of the microstructure, making it harder for water and chemicals to penetrate. nbinno.com
Durability EnhancedIncreased resistance to chemical attack and water ingress. superplasticizers.com

Geopolymers represent a class of inorganic polymers that are considered a sustainable alternative to conventional Portland cement. They are synthesized through the alkaline activation of aluminosilicate-rich materials, which are often industrial byproducts like fly ash (FA) and ground granulated blast-furnace slag (GGBFS). nih.govirjet.netyoutube.com The alkaline activation process typically employs a combination of sodium hydroxide (NaOH) and sodium silicate (Na₂SiO₃) solution. irjet.netejmse.ro

The activator solution dissolves the silicon and aluminum species from the precursor materials (fly ash and/or slag). irjet.net These dissolved species then undergo a polycondensation process to form a rigid, three-dimensional aluminosilicate (B74896) network, which acts as the binder in the geopolymer system. youtube.com

The ratio of sodium silicate to sodium hydroxide in the activating solution is a critical parameter that significantly influences the mechanical properties and long-term performance of the resulting geopolymer. researchgate.net Research has shown that an optimal ratio can enhance durability in aggressive environments. researchgate.net Furthermore, the inclusion of calcium-rich precursors like slag in fly ash-based systems introduces soluble calcium ions. This leads to the co-formation of calcium-silicate-hydrate (C-S-H) and calcium-aluminium-silicate-hydrate (C-A-S-H) gels alongside the primary sodium aluminosilicate hydrate (N-A-S-H) geopolymer gel, which can contribute to strength development. ejmse.ro

Table 2: Influence of Activator Composition on Geopolymer Compressive Strength

Precursor MaterialNa₂SiO₃/NaOH RatioCuring Time (days)Compressive Strength (MPa)
Fly Ash Class C1.6360~55
Fly Ash Class C2.3360~58
Fly Ash Class C2.7360~45
Data adapted from studies on geopolymer mortar in marine environments. researchgate.net

The inherent brittleness of concrete and its susceptibility to cracking can compromise the durability and service life of structures. To address this, researchers are developing self-healing concrete, which can autonomously repair cracks as they form. One promising approach involves the use of encapsulated sodium silicate. ecsmge-2019.compatsnap.com

In this method, sodium silicate is encapsulated within microcapsules which are then incorporated into the concrete mix. ecsmge-2019.com When microcracks propagate through the concrete matrix, they rupture the capsules, releasing the sodium silicate healing agent into the crack volume. ecsmge-2019.compatsnap.com The released sodium silicate then reacts with calcium hydroxide (Ca(OH)₂), which is abundantly available in the cement paste from the hydration of cement, in the presence of water. researchgate.netpatsnap.com This chemical reaction produces calcium silicate hydrate (C-S-H) gel, the same compound that gives concrete its strength. researchgate.netecsmge-2019.com The newly formed C-S-H gel fills and seals the crack, restoring the material's integrity, reducing permeability, and recovering mechanical properties. researchgate.netrasayanjournal.co.in This autonomous healing process can significantly enhance the durability and longevity of concrete structures. patsnap.com

Research has quantified the effectiveness of this mechanism. For instance, the inclusion of microencapsulated sodium silicate in cementitious materials has been shown to reduce water sorptivity by up to 45%, indicating a significant improvement in crack-sealing efficiency. ecsmge-2019.com

Silicate gels are increasingly used in geotechnical engineering for soil stabilization and remediation. The process, often referred to as grouting, involves injecting sodium silicate solution into the ground. The fundamental chemical reaction for stabilization occurs when sodium silicate reacts with a calcium source, such as soluble calcium salts present in the soil or an introduced reagent like calcium chloride, to form an insoluble and gelatinous calcium silicate. trb.orgijaem.nettrb.org

This resulting silicate gel performs two primary functions: it acts as a binder that cements soil particles together and fills the voids between them. trb.orgpatsnap.com This action significantly improves the soil's mechanical properties, including its strength, load-bearing capacity, and density, while reducing its permeability to water. ijaem.netjetir.org This technique is applied to a variety of challenges, including strengthening foundation soils, mitigating soil liquefaction risks in earthquake-prone areas, and providing support for tunneling and excavation projects. patsnap.comjetir.org The combination of fly ash and sodium silicate has also been shown to be an effective method for improving the strength characteristics of soils. ijaem.net

Table 3: Improvement of Soil Properties with Silicate-Based Stabilization

Soil TypeStabilizerImprovement MetricResult
Clay Soil15% Silica (B1680970) Gel + 5% Bamboo SlagCalifornia Bearing Ratio (CBR)135 KN/mm
Clay Soil15% Silica Gel + 5% Bamboo SlagMaximum Dry Density1.898 gm/cc
Black Cotton Soil15% Fly Ash + 5% Sodium SilicateUnconfined Compressive Strength (UCS)120.42% increase
Black Cotton Soil15% Fly Ash + 5% Sodium SilicateCalifornia Bearing Ratio (CBR)127.03% increase
Data compiled from various soil stabilization studies. ijaem.netjetir.org

Environmental Remediation and Immobilization Technologies

The chemical stability and binding properties of silicate matrices make them highly suitable for environmental remediation applications, particularly for the safe disposal and containment of hazardous waste.

Stabilization/Solidification (S/S) is a widely used remediation technique that aims to reduce the mobility of contaminants by trapping them within a solid, stable matrix. Silicate-based materials, including cementitious and geopolymer systems, are highly effective for this purpose. mdpi.com

Heavy Metals: Silicate matrices immobilize heavy metals like lead, cadmium, and chromium through both physical and chemical mechanisms. mdpi.comnih.gov In geopolymer and cement systems, heavy metal ions can be physically encapsulated within the dense, three-dimensional framework of the matrix, which physically prevents them from leaching into the environment. mdpi.com Chemically, metals can be incorporated into the structure of the dicalcium silicate or other hydration products. nih.gov The application of calcium silicate to contaminated soils can also raise the pH, which promotes the precipitation of heavy metals as less mobile hydroxides. numeratortech.com

Arsenic: The immobilization of arsenic in contaminated soils can be achieved through lime-based treatments, which promote the formation of stable calcium-arsenic precipitates. nih.gov The presence of silicates can further enhance this process. Research has shown that silicic acid can inhibit the leaching of arsenic from spent calcium-based adsorbents by re-immobilizing arsenite during the formation of calcium silicate compounds. mdpi.com The addition of lime and Ordinary Portland Cement to arsenic-containing waste has been demonstrated as a successful S/S technique. researchgate.net

Hydrocarbons: While less commonly studied, silicate matrices also show potential for immobilizing organic contaminants. The porous structure of silica can be used to physically entrap and immobilize hydrophobic organic chemicals (HOCs), including hydrocarbons and soot particles, preventing their migration. nih.govacs.org This suggests that the physical encapsulation mechanism is a viable pathway for containing certain organic pollutants within a stable silicate matrix. mdpi.com

Table 4: Research Findings on Contaminant Immobilization in Silicate Matrices

ContaminantMatrix/StabilizerImmobilization MechanismKey Finding
Lead (Pb), Cadmium (Cd) Geopolymer (from fly ash)Physical encapsulation, Chemical bindingLeaching concentrations of Pb and Cd were reduced to non-detectable levels. mdpi.com
Copper (Cu), Cadmium (Cd) Dicalcium Silicate (from rice hull)Chemical insertion into silicate structureUp to 10% of Cu and Cd can be inserted into the β-Ca₂SiO₄ structure. nih.gov
Arsenite (As(III)) Calcium-based adsorbents with Silicic AcidRe-immobilization via incorporation into calcium silicatesArsenic leaching ratio decreased from 8-9% to less than 0.7% in the presence of silicic acid. mdpi.com
Hydrocarbons (probe: Phenanthrene) Silica matrix with soot particlesSorption, Physical entrapmentThe silica matrix effectively immobilizes soot, allowing for the study of strong, non-linear sorption of HOCs. nih.govacs.org

Retention and Sequestration of Specific Cations and Anions

Sodium calcium silicate and related calcium silicate materials have demonstrated notable efficacy in the retention and sequestration of various cations, particularly heavy metals, from aqueous solutions. The mechanism of removal often involves a combination of physical adsorption and chemical reactions at the material's surface. Nano-porous calcium silicate has been shown to be highly effective in adsorbing heavy metal ions such as copper, lead, and zinc. dergipark.org.tr In laboratory studies, it achieved 90-96% adsorption of these ions from an aqueous solution within the first 15 minutes. dergipark.org.tr

The adsorption process can involve the formation of new mineral phases. For instance, when Ca-montmorillonite is treated with sodium silicate, SiO₃²⁻ ions preferentially adsorb on the mineral's surface. This leads to a nucleation mechanism where the oxygen atoms from the silicate ions bond to surface silicon and interlayer Ca²⁺ ions, forming a CaSiO₃ network structure. frontiersin.org Similarly, calcium silicate synthesized from desilication liquid of low-quality bauxite ore has shown excellent performance in adsorbing metal ions. nih.gov The interaction is not limited to cations. In certain contexts, sodium silicate is used to manage anion-forming elements. For example, it can be used as an alternative to liming to detoxify aluminum in acidic waters by forming non-toxic hydroxyaluminosilicate (HAS) complexes. nih.gov This process is faster and more efficient than using lime, leading to lower aluminum deposition in fish gills and reduced mortality. nih.gov

The table below summarizes the sequestration capabilities of silicate-based materials for various ions.

Ion/PollutantAdsorbent MaterialRemoval Efficiency/CapacityReference
Lead (Pb²⁺)Nano-porous Calcium Silicate90-96% within 15 mins dergipark.org.tr
Copper (Cu²⁺)Nano-porous Calcium Silicate90-96% within 15 mins dergipark.org.tr
Zinc (Zn²⁺)Nano-porous Calcium Silicate90-96% within 15 mins dergipark.org.tr
Cadmium (Cd²⁺)Geopolymer pastes with slagEffective immobilization ekb.eg
Aluminum (Al³⁺)Sodium Silicate (in solution)Faster detoxification than lime nih.gov

Development of Adsorbent Materials for Pollution Control

The inherent properties of silicate materials, such as high porosity and a large specific surface area, make them excellent candidates for the development of adsorbents for pollution control. rsc.orgresearchgate.net Activated calcium silicate (ACS), prepared from fly ash using a two-step hydrothermal method, has been developed as a high-capacity adsorbent for sulfur dioxide (SO₂). rsc.org This material exhibits a honeycomb-like structure and achieves an SO₂ adsorption capacity of up to 38.2 mg g⁻¹. rsc.orgresearchgate.net The adsorption mechanism is a combination of physical and chemical processes, where SO₂ is first attached to the surface and then oxidized to sulfuric acid and sulfate. rsc.org The material also demonstrates excellent stability, retaining over 71% of its performance after 20 adsorption-regeneration cycles. rsc.org

The versatility of silicate chemistry allows for the synthesis of various adsorbent materials. Calcium silicate itself is considered a promising adsorbent for plant extraction due to its high porosity. researchgate.net Furthermore, geopolymer pastes, which are alkali-activated aluminosilicate materials, have been successfully used to immobilize and stabilize heavy metals like copper (Cu²⁺) and cadmium (Cd²⁺). ekb.eg These materials are synthesized using an alkaline activator solution, often a mix of sodium silicate and sodium hydroxide, which reacts with raw materials like slag and fly ash. ekb.eg The development of such adsorbents from industrial by-products like fly ash or slag not only addresses pollution control but also promotes a circular economy by utilizing waste materials. ekb.egrsc.orgresearchgate.net

Concerns about the environmental impact of solid sodium silicate itself, such as increasing the alkalinity of water and soil, necessitate proper management. iransilicate.com Strategies include industrial wastewater treatment and using sustainable agricultural methods to prevent accumulation in the soil. iransilicate.com

Advanced Materials Synthesis and Engineering

Fabrication of Nanostructured Silicate Materials (e.g., nanosheets, nanoparticles, aerogels) with Controlled Morphology and Crystallinity

Significant research has been directed towards the fabrication of nanostructured silicate materials, including this compound, to enhance their properties for various applications. These materials can be synthesized with controlled morphology and crystallinity, leading to improved performance in fields like biomedicine and materials science. nih.gov

One approach involves combining atmosphere plasma spraying (APS) and hydrothermal technology (HT) to create nano-sheet surfaces on bioactive calcium silicate (CaSiO₃) coatings. nih.gov The HT treatment converts the glassy phase generated by APS into crystalline, sheet-like nanostructures, which decreases the degradation rate of the coatings and enhances apatite mineralization. nih.gov Another method for producing nano-sized particles is mechanochemical synthesis using a high-energy planetary ball mill. scirp.org This solvent-free, room-temperature process can yield polycrystalline calcium silicate particles with an average size of around 21 nm after approximately 6 hours of milling. scirp.org

Chemical precipitation is also a common route for synthesizing calcium silicate nanoparticles. nih.gov In this method, various calcium precursors (e.g., calcium chloride, calcium nitrate) are reacted with sodium silicate in an aqueous medium. The morphology and particle size can be controlled by adding stabilizers like amino acids. nih.gov Furthermore, the sol-gel method has been employed to synthesize nano sodium-calcium silicate bioactive ceramics, specifically the combeite phase (Na₄Ca₄Si₆O₁₈), using rice husk ash as a silica source. researchgate.net This process involves creating a gel from a solution of silica, sodium hydroxide, calcium nitrate (B79036), and nitric acid, which is then dried and fired to produce the final ceramic powder. researchgate.net

The unique properties of aerogels derived from sodium silicate are also pushing the boundaries of material science, particularly due to their exceptional thermal insulation capabilities. imarcgroup.com

Development of Ceramic and Glass-Ceramic Systems with Tailored Compositions

This compound phases are fundamental components in the development of advanced ceramic and glass-ceramic systems, particularly for biomedical applications. These materials can be engineered with tailored compositions to achieve specific properties like bioactivity and mechanical strength. maas.edu.mmnih.govresearchgate.net The Na₂O-CaO-SiO₂ system is crucial for the glass and glass-ceramics industries, with various crystalline phases being of particular interest. abo.fi

Heat treatment of glasses in the Na₂O–CaO–SiO₂–P₂O₅ system can lead to the crystallization of several biocompatible phases. mdpi.com For example, firing a pre-ceramic paste of hydroxyapatite (B223615) and an aqueous sodium silicate solution at different temperatures yields distinct crystalline structures. mdpi.com

At 500-700 °C: The phases formed include β-rhenanite (β-NaCaPO₄) and sodium calcium silicophosphate (Na₂Ca₄(PO₄)₂SiO₄), alongside unreacted hydroxyapatite. mdpi.com

At 900-1100 °C: The composition shifts to devitrite (Na₂Ca₃Si₆O₁₆), β-rhenanite, β-wollastonite (β-CaSiO₃), and silicon dioxide (SiO₂). mdpi.com

Similarly, controlled heat treatment of glasses based on the combeite (Na₂Ca₂Si₃O₉)-fluoroapatite-forsterite system results in the formation of two this compound forms, combeite and pectolite (NaCa₂Si₃O₈H), along with other phases. nih.gov The sol-gel method is another route to synthesize glass-ceramics in this system, using precursors like sodium metasilicate. Sintering at temperatures between 800 °C and 1000 °C primarily forms the combeite crystalline phase (Na₂Ca₂Si₃O₉). maas.edu.mm

The table below details various this compound phases and the conditions under which they are formed in ceramic systems.

Crystalline PhaseChemical FormulaSystem/PrecursorsFormation Temperature (°C)Reference
DevitriteNa₂Ca₃Si₆O₁₆Na₂O–CaO–SiO₂–P₂O₅ / Hydroxyapatite + Sodium Silicate900 - 1100 mdpi.com
CombeiteNa₂Ca₂Si₃O₉Na₂O–CaO–SiO₂–P₂O₅ / Sodium Metasilicate (Sol-Gel)800 - 1000 maas.edu.mm
CombeiteNa₂Ca₂Si₃O₉Combeite-fluoroapatite-forsterite glassHeat Treatment nih.gov
PectoliteNaCa₂Si₃O₈HCombeite-fluoroapatite-forsterite glassHeat Treatment nih.gov
Sodium Calcium SilicophosphateNa₂Ca₄(PO₄)₂SiO₄Na₂O–CaO–SiO₂–P₂O₅ / Hydroxyapatite + Sodium Silicate500 mdpi.com
-Na₂CaSiO₄Na₂O-CaO-Al₂O₃-SiO₂ (Solid-state reaction)>860 researchgate.net
-Na₂Ca₂Si₂O₇Na₂O-CaO-Al₂O₃-SiO₂ (Solid-state reaction)>860 researchgate.net

Synthesis of Solid Base Catalysts Incorporating this compound Phases

This compound phases are being incorporated into solid base catalysts to enhance their activity and stability for applications such as biodiesel production. mdpi.com A novel silicate-strength strategy has been used to develop a high-performance catalyst by doping CaO with calcium sodium silicate. mdpi.com This catalyst, referred to as NCSO, consists of two primary catalytic phases: Na₂CaSiO₄ and CaO. mdpi.com

The synthesis involves calcining a precursor at 1050 °C, which promotes the formation of these two phases. mdpi.com The resulting catalyst exhibits a synergistic effect between the Na₂CaSiO₄ and CaO components. The Na₂CaSiO₄ phase significantly improves the catalytic activity of CaO, while the CaO phase, in turn, helps to stabilize the Na₂CaSiO₄ phase. mdpi.com This synergy leads to high activity and good reusability, addressing the common bottleneck of poor stability in calcium-based solid-base catalysts. mdpi.com

The performance of the NCSO catalyst in the transesterification of oil to produce fatty acid methyl esters (FAMEs), or biodiesel, is notable. Under optimized conditions, it achieves a high yield and maintains a significant portion of its activity over multiple cycles. mdpi.com

The table below summarizes the performance of the Na₂CaSiO₄-CaO solid base catalyst.

ParameterValue/ConditionReference
Catalytic PhasesNa₂CaSiO₄ and CaO mdpi.com
FAMEs Yield98.2% mdpi.com
Reaction Time60 minutes mdpi.com
Reaction Temperature80 °C mdpi.com
Methanol/Oil Molar Ratio9:1 mdpi.com
Catalyst Loading5 wt.% mdpi.com
Reusability57.3% FAMEs yield after 12 consecutive uses mdpi.com

This silicate-strength strategy offers a new pathway for synthesizing stable and highly active solid base catalysts for green fuel production. mdpi.com

Emerging Research Areas and Future Outlook

The field of this compound research is expanding, with several emerging areas promising significant technological advancements. The versatility of this compound makes it a key component in the future of materials science and environmental engineering. industrytoday.co.uk

Future research will likely focus on the continued development of nanostructured materials with precisely controlled properties. nih.govscirp.org The synthesis of nanosheets, nanoparticles, and advanced composites opens up possibilities for more efficient drug delivery systems, enhanced bioceramics for bone regeneration, and more effective catalysts. nih.govresearchgate.netnih.gov The unique characteristics of sodium silicate-derived aerogels, especially their thermal insulation properties, are also expected to create new market opportunities. imarcgroup.com

In environmental applications, the development of low-cost, high-efficiency adsorbents from industrial waste precursors like fly ash and slag remains a key objective. nih.govrsc.org Research into modifying the surface chemistry and pore structure of this compound-based materials could lead to adsorbents with higher capacity and selectivity for a wider range of pollutants, including heavy metals and harmful gases. dergipark.org.trrsc.org

The role of this compound in catalysis is another promising frontier. Beyond biodiesel production, these materials could be engineered for other chemical transformations, leveraging their robust nature and tunable basicity. mdpi.com The exploration of novel solid solutions and their impact on the phase diagrams of the Na₂O-CaO-SiO₂ system will provide fundamental data for designing next-generation glass-ceramics with superior thermal and mechanical properties. researchgate.netabo.fi Furthermore, the use of sodium silicate-based materials in sustainable construction, such as in geopolymers and high-strength cements, is growing, driven by the need for eco-friendly alternatives to traditional building materials. imarcgroup.commdpi.com

Exploration of Complex Multi-Component Silicate Systems and Their Phase Diagrams

The behavior and properties of this compound are fundamentally dictated by its position within the broader sodium oxide-calcium oxide-silicon dioxide (Na₂O-CaO-SiO₂) ternary system. The phase diagrams of this system are crucial for the production of materials like glass, ceramics, and refractories. dtic.mil Understanding these complex phase relationships is vital for controlling the crystallization process and tailoring the final properties of materials. researchgate.net

Recent research has refined the understanding of this system, revealing that compounds previously assumed to be stoichiometric, such as Na₂CaSiO₄ and Na₂Ca₂Si₂O₇, actually form solid solutions. researchgate.net Investigations using equilibration-quenching techniques have led to the identification of ten primary phase fields, providing more detailed liquidus projections and isothermal sections. researchgate.net This fundamental data is critical for the thermodynamic reassessment of the Na₂O-CaO-SiO₂ system and directly impacts melting and annealing processes in manufacturing. researchgate.net

The study of pseudo-binary sections of these phase diagrams, such as CaO·SiO₂–Na₂O·SiO₂, allows researchers to track the continuous evolution of crystal composition during nucleation and growth in sodium-calcium silicate glasses. weebly.com The composition of the glass significantly influences the resulting crystal structure and properties. bilpubgroup.com For instance, in the Na₂O-CaO-SiO₂ system, sodium calcium silicates like combeite (Na₂Ca₂Si₃O₉) and Na₂Ca₃Si₂O₈ can be formed by heating mixtures of silica, calcium carbonate, and sodium nitrate. mdpi.com

Table 1: Key Compounds in the Na₂O-CaO-SiO₂ System

Compound Name Chemical Formula System Relevance
This compound Na₂CaSiO₄ Forms solid solutions; bioactive component. researchgate.netresearchgate.net
Combeite Na₂Ca₂Si₃O₉ A specific phase of this compound. researchgate.netmdpi.com
Sodium Disilicate Na₂Si₂O₅ A related compound in silicate systems.
Calcium Silicate CaSiO₃ A fundamental component in the ternary system. melscience.com

Advanced In-Situ Characterization Techniques for Dynamic Processes

To understand the formation and transformation of this compound, researchers are increasingly employing advanced in-situ characterization techniques. These methods allow for the real-time observation of dynamic processes like diffusion, precipitation, and structural changes under specific conditions.

One area of study involves monitoring the dynamic diffusion and precipitation processes across calcium silicate membranes. nih.gov These experiments, which can mimic the formation of "chemical gardens," provide insights into the transport properties and reaction kinetics of the system. nih.gov By monitoring the ionic species in solution over time, researchers can resolve the complex behavior of the system, which is relevant to understanding the hydration of cements and the alkali-silica reaction in concrete. nih.gov

In-situ Transmission Electron Microscopy (TEM) is another powerful technique used to observe the structural evolution of related calcium silicate hydrate (C-S-H) nanostructures at high temperatures (from 20 to 800 °C). escholarship.org This allows for direct visualization of heat-driven degradation, including the loss of bound water and the collapse of the silicate structure at elevated temperatures. escholarship.org Similarly, molecular dynamics simulations are used to analyze the structure and dynamics of silicate melts, revealing different types of atomic motion and structural heterogeneity at the molecular level. researchgate.net Such analyses can identify diffusion pathways for ions like sodium and explain how the material's structure changes under pressure. researchgate.net

Table 2: In-Situ Characterization Findings

Technique System Studied Key Findings
Ion Monitoring Calcium Silicate Membranes Membranes can become impermeable to most ions except water, hydroxide, and sodium, maintaining concentration gradients. nih.gov
In-situ TEM Calcium Silicate Hydrate (C-S-H) Reveals distinct stages of structural change, including steady shrinkage (200-400 °C) and rapid collapse (>500 °C) due to dehydration. escholarship.org

Multi-Scale Modeling and Simulation for Predictive Material Design

Multi-scale modeling and simulation have become indispensable tools for designing and predicting the performance of complex materials like this compound. These computational methods bridge the gap between atomic-level interactions and macroscopic properties, reducing the need for extensive trial-and-error experimentation. georgefox.edusiemens.com

At the molecular scale, Molecular Dynamics (MD) simulations are used to develop realistic structures of silicate hydrates. georgefox.edu For example, models inspired by calcium silicate hydrates are used to understand analogous systems like sodium aluminosilicate hydrate (N-A-S-H) gels, which are primary binding phases in geopolymers. georgefox.edu By integrating these simulations with machine learning (ML) algorithms, researchers can map the relationship between chemical composition and mechanical properties, such as elasticity. georgefox.eduresearchgate.net

This integrated computational approach allows for the virtual design and validation of new materials with desired performance characteristics. siemens.com By generating large datasets through high-throughput simulations, ML models can be trained to predict material behavior accurately. georgefox.eduresearchgate.net This predictive capability is crucial for optimizing material compositions for specific applications, from advanced construction materials to biomaterials used in medical devices. mit.edu The framework enables a "true multiscale coupling," where the homogenized properties of a composite material are calculated dynamically during a simulation based on local conditions and evolving loads. youtube.com

Sustainable Synthesis Routes Utilizing Industrial and Agricultural Waste Materials

In line with the principles of a circular economy, significant research is focused on developing sustainable synthesis routes for this compound and related compounds using industrial and agricultural waste. These efforts aim to reduce reliance on virgin raw materials, minimize waste, and lower the energy costs associated with production. researchgate.net

A variety of waste streams have been identified as viable precursors. For instance, aluminum leaching residue from coal ash, which is composed of calcium silicate and this compound, can be hydrothermally treated to synthesize valuable materials. acs.org Industrial byproducts such as calcium carbide waste are being used in combination with rice husk ash to create novel cementitious materials. mdpi.com The high calcium oxide (CaO) content in this waste makes it a suitable substitute in alkali-activated materials. mdpi.com

Agricultural waste is another promising source. Rice husk ash, which contains over 80% silica, is a sustainable alternative to conventional silica precursors like tetraethyl orthosilicate (TEOS). researchgate.net Other agricultural byproducts, including sugarcane bagasse, and food industry wastes like eggshells (for calcium oxide), are also being explored. researchgate.net Furthermore, waste glass can be thermochemically treated to produce solid sodium silicate, which can then be used as an activator in geopolymer production, demonstrating a closed-loop recycling process. nih.gov

Table 3: Waste Materials for Silicate Synthesis

Waste Material Industry Source Recovered Components Synthesized Product
Aluminum Leaching Residue Coal Ash Processing Calcium Silicate, this compound Tobermorite, CaO-based Sorbents acs.org
Calcium Carbide Waste Industrial Welding Calcium Oxide (CaO) Cementitious Materials mdpi.com
Rice Husk Ash Agriculture Silicon Dioxide (SiO₂) Mesoporous Silica Nanoparticles, Cementitious Materials researchgate.netmdpi.com

Q & A

Q. What experimental designs are recommended for optimizing sodium calcium silicate synthesis parameters?

To optimize synthesis (e.g., binder ratios, hydration kinetics), employ orthogonal experimental designs to systematically evaluate multiple variables. For example, a 3-factor (sodium silicate, bentonite, calcium oxide) and 3-level L9(3⁴) orthogonal array can identify interactions between variables while minimizing experimental runs . Key metrics include compressive strength (via ASTM C109) and phase composition (XRD analysis).

Q. How can this compound’s structural stability be characterized under environmental stress?

Use soak tests to assess agglomerate stability in aqueous environments. Compare pre- and post-test mass loss, and analyze microstructural changes via SEM. For instance, sodium silicate-bound agglomerates showed higher stability (mass loss <5%) compared to calcium sulfate-based counterparts under identical conditions . Pair with pH monitoring (e.g., pH 7.9–8.2 for aqueous suspensions) to correlate dissolution kinetics with stability .

Q. What standardized protocols exist for analyzing silicate content in this compound composites?

Adopt colorimetric assays (e.g., molybdate-blue method) for quantifying soluble silicates. Follow protocols such as Sigma-Aldrich’s Silicate Test 1.14794, which uses a 5–10 mg/L detection range and spectrophotometric analysis at 815 nm . For solid-phase analysis, combine XRF (for bulk composition) with FTIR to identify silicate network bonding (e.g., Si-O-Si asymmetric stretching at ~1,000 cm⁻¹) .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s role in plant salinity tolerance?

Contradictory findings (e.g., silicate’s negligible effect on Jatropha curcas salinity tolerance vs. improved maize growth under sodium silicate supplementation ) may stem from species-specific uptake mechanisms. Design split-plot factorial experiments with controlled variables (e.g., irrigation EC levels, silicate application timing). Use ANOVA to isolate effects of sodium exclusion mechanisms vs. antioxidative metabolic pathways .

Q. What methodologies address multi-factor interactions in this compound’s performance under high-temperature alkali corrosion?

Apply kinetic reaction modeling (e.g., Arrhenius equation) to quantify corrosion rates in coal gas environments. Use ICP-OES to measure sodium silicate liquid phase composition (Table 2) and correlate with ceramic degradation . Pair with thermodynamic simulations (e.g., FactSage) to predict phase transitions (e.g., cristobalite formation) under varying temperatures .

Q. How to statistically validate this compound’s efficacy in multi-trophic ecological studies?

In plant-pest interaction studies, adopt completely randomized designs with 10–15 replicates per treatment. For example, test aphid parasitism rates on wheat treated with calcium silicate using Scott-Knott mean separation (α=0.05) to ensure robustness against Type I errors . Report effect sizes (e.g., Cohen’s d) to contextualize biological significance beyond p-values.

Methodological Considerations

Q. Key Techniques for this compound Research

TechniqueApplicationReference
XRDPhase identification (e.g., crystalline vs. amorphous silicate)
SEM-EDSMicrostructural and elemental mapping of agglomerates
ICP-OESQuantifying Na⁺, Ca²⁺, and Si⁴⁺ in leachates
ANOVAStatistical validation of multifactorial experiments

Data Interpretation Challenges

  • Contradictory dissolution rates : Sodium silicate’s higher alkalinity (pH >10) may accelerate dissolution vs. calcium silicate’s lower solubility . Use controlled pH buffers in leaching experiments.
  • Confounding variables in plant studies : Salinity × silicate interactions require strict control of irrigation EC and foliar application timing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.